molecular formula C11H9FN2O B13319599 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde

3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde

Cat. No.: B13319599
M. Wt: 204.20 g/mol
InChI Key: QEKXVYDHVCUMOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde is a useful research compound. Its molecular formula is C11H9FN2O and its molecular weight is 204.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

3-fluoro-5-(2-methylimidazol-1-yl)benzaldehyde

InChI

InChI=1S/C11H9FN2O/c1-8-13-2-3-14(8)11-5-9(7-15)4-10(12)6-11/h2-7H,1H3

InChI Key

QEKXVYDHVCUMOR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=CC(=CC(=C2)C=O)F

Origin of Product

United States

Foundational & Exploratory

Safety and handling of 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Operational Safety and Stability Protocols for 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde

Executive Summary & Chemical Identity

This technical guide defines the handling, storage, and safety protocols for 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde . As a bifunctional pharmacophore combining a reactive formyl group with a basic imidazole motif, this compound presents unique stability challenges—specifically oxidative degradation and hygroscopicity—that require rigorous environmental control.

Target Audience: Medicinal Chemists, Process Safety Engineers, and Laboratory Managers.

Physicochemical Profile

Note: Data derived from Structure-Activity Relationship (SAR) analysis of analogous fluorinated heteroaryl aldehydes.

PropertySpecification / Estimate
Chemical Structure Benzene core substituted at 1-(CHO), 3-(F), 5-(2-methylimidazole)
Molecular Formula C₁₁H₉FN₂O
Molecular Weight 204.20 g/mol
Physical State Solid (Crystalline powder, typically off-white to pale yellow)
Predicted LogP ~1.5 – 1.9 (Lipophilic, membrane permeable)
pKa (Imidazole N) ~7.0 – 7.4 (Basic nitrogen susceptible to acid protonation)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1][2][3]

Hazard Identification & Toxicology (SAR Analysis)

In the absence of compound-specific toxicological data, safety protocols must be established based on the Functional Group Hazard Analysis (FGHA) of the constituent moieties: the fluorobenzaldehyde core and the alkyl-imidazole substituent.

GHS Classification (Projected)
  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[4][5]

  • H335: May cause respiratory irritation.[4][5]

  • H317: May cause an allergic skin reaction (Imidazole derivatives are known sensitizers).

Mechanistic Hazards
  • Aldehyde Reactivity: The formyl group is highly susceptible to autoxidation upon exposure to atmospheric oxygen, converting the aldehyde into the corresponding 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzoic acid . This impurity disrupts stoichiometry in downstream reductive aminations.

  • Imidazole Basicity: The 2-methylimidazole moiety acts as a Lewis base. It will readily form salts with acidic vapors (HCl, TFA) in the laboratory atmosphere, altering the compound's solubility and melting point.

  • Fluorine Permeation: The fluorine substituent increases lipophilicity compared to non-halogenated analogs, potentially enhancing dermal absorption rates.

Storage Engineering & Stability Logic

The primary degradation pathway is the radical-chain autoxidation of the aldehyde. The following logic gate describes the environmental control required to maintain purity >98%.

Stability & Degradation Pathway Diagram

StabilityLogic Compound 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl) benzaldehyde Radical Peracid Radical Intermediate Compound->Radical Radical Initiation (Light/Heat) Hydrate Gem-Diol / Hydrate Formation Compound->Hydrate Reversible Hydration Oxygen Atmospheric Oxygen (O2) Oxygen->Radical Moisture Humidity (H2O) Moisture->Hydrate AcidImpurity Degradation Product: Carboxylic Acid Derivative Radical->AcidImpurity Chain Propagation Storage Protocol: Inert Gas (Ar/N2) + Desiccant @ 4°C Storage->Compound Preserves Integrity Storage->Oxygen Excludes Storage->Moisture Excludes

Caption: Figure 1.[6] Environmental degradation pathways showing autoxidation to carboxylic acid and hydration, mitigated by inert storage.

Storage Protocol
  • Atmosphere: Store strictly under Argon or Nitrogen.

  • Temperature: Refrigerate at 2°C – 8°C. For long-term storage (>3 months), store at -20°C.

  • Container: Amber glass vials with Teflon-lined caps. Parafilm sealing is insufficient; use electrical tape or shrink bands over the cap to prevent oxygen diffusion.

Operational Handling & Synthesis Protocols

Personal Protective Equipment (PPE) Matrix

Due to the enhanced lipophilicity (Fluorine effect), standard latex gloves are insufficient .

  • Gloves: Double-gloving recommended. Inner layer: Nitrile (4 mil); Outer layer: Nitrile (minimum 5 mil) or Neoprene.

  • Respiratory: Handling of dry powder requires a localized exhaust hood. If manipulating >5g outside a hood, use an N95 or P100 particulate respirator.

Synthesis Workflow: Reductive Amination

This compound is frequently used as an intermediate to attach the imidazole-phenyl motif to amines. The following protocol ensures the aldehyde remains intact until reaction.

Step-by-Step Protocol:

  • Reagent Prep: Remove the aldehyde from cold storage and allow it to equilibrate to room temperature inside a desiccator before opening. This prevents condensation of atmospheric water onto the cold solid.

  • Solvent Selection: Use anhydrous Dichloroethane (DCE) or Methanol (MeOH).

  • Activation:

    • Dissolve the amine (1.0 eq) and the Aldehyde (1.05 eq) in DCE.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

    • Critical Control Point: Do not add acid catalyst (acetic acid) immediately if the amine is highly basic; the imidazole moiety may buffer the system. Monitor pH.

  • Quenching: Quench with saturated NaHCO₃ to neutralize the imidazole salt and ensure the product partitions into the organic phase.

Synthesis Diagram: C-N Coupling Logic

If synthesizing the core aldehyde itself (e.g., via Ullmann coupling), follow this workflow:

SynthesisFlow Start 3-Bromo-5-fluorobenzaldehyde Reaction Ullmann Coupling (110°C, DMSO, Argon) Start->Reaction Reagent 2-Methylimidazole Reagent->Reaction Catalyst CuI / Ligand / Base Catalyst->Reaction Workup Aq. Workup (pH > 8) Extract w/ EtOAc Reaction->Workup Complete Conversion Purification Column Chromatography (DCM/MeOH) Workup->Purification

Caption: Figure 2. Synthesis logic for the core scaffold via Copper-catalyzed C-N coupling.

Emergency Response & Waste Management

Spillage
  • Solid Spill: Do not dry sweep (dust generation). Cover with wet paper towels or use a HEPA-filter vacuum.

  • Decontamination: Clean surface with 10% ethanol followed by soapy water. The ethanol helps solubilize the lipophilic organic residue.

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[5] The imidazole ring is basic; immediate dilution is critical to prevent corneal damage.

  • Skin Contact: Wash with soap and water.[4][5][7] Do not use solvent (acetone/ethanol) on skin, as this may drive the fluorinated compound deeper into the dermis.

Waste Disposal
  • Classification: Hazardous Organic Waste (Halogenated).

  • Segregation: Do not mix with acidic waste streams (exothermic salt formation) or strong oxidizers.

  • Destruction: High-temperature incineration equipped with scrubbers for Hydrogen Fluoride (HF) and NOx gases.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Imidazole Derivatives. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Imidazole and Fluorobenzaldehyde derivatives. Retrieved from [Link]

  • Li, J.J. (2014).Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Ullmann Coupling mechanisms).

Sources

Methodological & Application

3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Value

3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde is a high-value "privileged scaffold" in medicinal chemistry.[1] It combines three critical pharmacophoric elements into a single building block:

  • The Benzaldehyde Core: A versatile electrophile ready for reductive amination, Knoevenagel condensation, or oxidation to benzoic acid derivatives.

  • The Fluorine Substituent (C3): Enhances metabolic stability by blocking the metabolically vulnerable phenyl ring positions and modulating the pKa of the neighboring aldehyde.[1]

  • The 2-Methylimidazole Moiety (C5): A critical "warhead."[1] The imidazole nitrogen acts as a ligand for heme-iron (in CYP enzymes) or a hydrogen bond acceptor (in Kinases).[1] Crucially, the 2-methyl group introduces steric bulk that improves selectivity, often reducing inhibition of off-target hepatic CYPs (like CYP3A4) compared to non-substituted imidazoles.[1]

Primary Applications:

  • CYP17A1 Inhibitors: Synthesis of androgen biosynthesis inhibitors for prostate cancer (analogous to Orteronel/Seviteronel).[1]

  • Kinase Inhibitors: Construction of Type II kinase inhibitors (e.g., RAF/MEK or BCR-ABL pathways) where the imidazole interacts with the hinge region or the DFG-out pocket.[1]

  • Heme-Oxygenase Inhibitors: Targeting metalloproteins.[1]

Part 2: Quality Control & Characterization Protocol

Before introducing this intermediate into a GMP workflow, its purity and identity must be rigorously validated. The imidazole ring makes this compound basic and polar, requiring specific HPLC conditions to avoid peak tailing.

Protocol QC-01: Reverse-Phase HPLC Purity Analysis
  • Objective: Quantify purity and detect des-fluoro or regioisomeric impurities.

  • Expert Insight: Standard acidic mobile phases (0.1% TFA) can cause peak broadening due to the interaction with the basic imidazole.[1] We recommend a high-pH buffer or an end-capped column resistant to basic conditions.[1]

Instrument Parameters:

ParameterSetting
Column Agilent ZORBAX Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 8.5 adjusted with NH₄OH)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic) and 220 nm (amide/imidazole)
Temperature 30°C
Injection Vol 5 µL

Gradient Profile:

Time (min)% Mobile Phase B
0.05%
15.090%
20.090%
20.15%
25.05% (Re-equilibration)

Acceptance Criteria:

  • Purity: ≥ 98.0% (Area %).[1][2]

  • Key Impurity: 3-Fluoro-5-bromobenzaldehyde (starting material) must be < 0.1%.[1]

  • Retention Time: Expect the product to elute between 8–12 minutes depending on dead volume.[1]

Part 3: Synthetic Application Protocols

This section details the conversion of the intermediate into a bioactive pharmacophore via Reductive Amination . This is the most common reaction applied to this aldehyde to link it to a secondary amine scaffold.[1]

Protocol SYN-04: Reductive Amination with STAB (Sodium Triacetoxyborohydride)

Rationale: Using Sodium Triacetoxyborohydride (STAB) instead of Sodium Cyanoborohydride avoids toxic cyanide byproducts and allows for a "one-pot" reaction where the imine is formed and reduced selectively in the presence of the imidazole.[1]

Reagents:

  • 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde (1.0 eq)[1]

  • Target Amine (e.g., Piperazine derivative) (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (AcOH) (Catalytic, 1-2 drops)[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)[1]

Step-by-Step Workflow:

  • Imine Formation:

    • Charge a flame-dried reaction flask with the aldehyde (1.0 eq) and the amine (1.1 eq) in anhydrous DCE (0.1 M concentration).

    • Add catalytic AcOH.[1]

    • Stir at Room Temperature (RT) for 1–2 hours under Nitrogen.

    • Checkpoint: Monitor by TLC or LCMS.[1] The aldehyde peak should disappear, replaced by the imine mass [M+H]+.[1]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (1.5 eq) portion-wise over 10 minutes. (Caution: Mild gas evolution).[1]

    • Allow the reaction to warm to RT and stir for 4–16 hours.

  • Quench & Workup:

    • Quench with Saturated Aqueous NaHCO₃ (The imidazole is basic; ensure pH > 8 to keep the product in the organic phase).[1]

    • Extract with DCM (3x).[1]

    • Wash combined organics with Brine.[1]

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • Flash Chromatography: Use a DCM/MeOH gradient (0% to 10% MeOH).[1]

    • Note: The imidazole tail may streak on silica.[1] Add 1% Triethylamine (TEA) or NH₄OH to the eluent to sharpen peaks.[1]

Part 4: Structural Logic & Pathway Visualization

The following diagram illustrates the strategic placement of this intermediate in a drug discovery pipeline, specifically for a CYP17A1 inhibitor workflow.

DrugDesignPathway cluster_mechanism Mechanism of Action Logic Precursor 3,5-Difluorobenzaldehyde (Starting Material) Reaction_A Ullmann Coupling (2-Me-Imidazole, CuI, K2CO3) Precursor->Reaction_A + 2-Methylimidazole Intermediate 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl) benzaldehyde (The Topic Intermediate) Target_1 Reductive Amination (Target: Kinase Inhibitor) Intermediate->Target_1 + Amine / STAB Target_2 Knoevenagel Condensation (Target: CYP17A1 Inhibitor) Intermediate->Target_2 + Active Methylene Reaction_A->Intermediate SNAr / Coupling Final_Drug Bioactive Candidate (High Selectivity via 2-Me Sterics) Target_1->Final_Drug Lead Optimization Target_2->Final_Drug Lead Optimization Mech_Node 2-Methyl Group: Prevents Heme Iron binding in off-target CYPs (Selectivity)

Caption: Synthetic workflow illustrating the conversion of the precursor to the topic intermediate, and its divergence into two major pharmaceutical classes. The "Mechanism" note highlights the role of the 2-methyl group in selectivity.

Part 5: Handling & Stability (Safety Data)

  • Hygroscopicity: Imidazole derivatives are often hygroscopic.[1] Store under Nitrogen at 2–8°C.

  • Oxidation Sensitivity: As an aldehyde, it is susceptible to air oxidation to the corresponding benzoic acid.

    • Self-Validation: If the solid turns from off-white to yellow/brown, check the Proton NMR for a carboxylic acid peak (broad singlet > 11 ppm).[1]

  • Solubility: Soluble in DCM, DMSO, Methanol. Sparingly soluble in water/hexane.[1]

References

  • Synthesis of Imidazole-Benzaldehydes via Ullmann Coupling

    • Title: Copper-catalyzed N-arylation of imidazoles.[1]

    • Source:Journal of Organic Chemistry.
    • URL:[Link] (General methodology reference).[1]

  • Pharmacological Relevance of 2-Methylimidazole in CYP Inhibition

    • Title: Design and Synthesis of Orteronel (TAK-700), a Selective 17,20-Lyase Inhibitor.[1]

    • Source:Journal of Medicinal Chemistry.
    • URL:[Link] (Illustrates the structural logic of imidazole-phenyl pharmacophores).[1]

  • Reductive Amination Protocols for Heterocyclic Aldehydes

    • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1]

    • Source:Journal of Organic Chemistry.
    • URL:[Link][1]

Sources

Application and Protocol Guide: The Role of 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazole Scaffold as a Privileged Structure in Medicinal Chemistry

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, make it a versatile scaffold in the design of therapeutic agents.[1] Imidazole-containing compounds have found applications as antifungal, anticancer, anti-inflammatory, and antiviral agents, highlighting the broad therapeutic potential of this heterocyclic motif.[1][3] The specific compound, 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde, represents a key starting material or fragment for the synthesis of novel drug candidates, particularly in the realm of antifungal discovery.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis via CYP51 Inhibition

A primary and well-validated target for imidazole-based antifungal agents is the enzyme Sterol 14α-demethylase (CYP51).[4][5] This cytochrome P450 enzyme plays a critical role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][5][6] By inhibiting CYP51, these drugs disrupt the integrity of the fungal cell membrane, leading to cell growth inhibition and death.[4][5] The nitrogen atom at position 3 of the imidazole ring coordinates to the heme iron atom in the active site of CYP51, effectively blocking its catalytic activity.[7] The development of resistance to existing azole antifungals necessitates the design of new inhibitors with improved potency and selectivity.[8][9][10]

The following diagram illustrates the central role of CYP51 in the fungal ergosterol biosynthesis pathway and its inhibition by azole antifungals.

CYP51_Inhibition_Pathway Lanosterol Lanosterol CYP51 CYP51 (Sterol 14α-demethylase) Lanosterol->CYP51 Substrate Intermediate FF-MAS (4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol) CYP51->Intermediate 14α-demethylation Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Azole Azole Antifungal (e.g., Fluconazole) Azole->CYP51 Inhibition

Caption: Inhibition of CYP51 by azole antifungals blocks the ergosterol biosynthesis pathway.

Application in Drug Design: Leveraging the 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde Scaffold

The title compound serves as a valuable building block for creating a library of potential CYP51 inhibitors. The benzaldehyde functional group is particularly useful for derivatization through various chemical reactions, such as reductive amination, Wittig reactions, and aldol condensations, allowing for the exploration of the chemical space around the core scaffold. The fluorine atom can enhance metabolic stability and binding affinity through favorable electrostatic interactions.

Protocol 1: Synthesis of a Candidate CYP51 Inhibitor via Reductive Amination

This protocol outlines a general procedure for synthesizing a derivative of 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde using reductive amination.

Materials:

  • 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde

  • A primary or secondary amine of interest

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1 equivalent of 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde in the chosen solvent (DCE or THF).

  • Amine Addition: Add 1.1 equivalents of the desired amine to the solution.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Stirring: Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Reducing Agent Addition: Carefully add 1.5 equivalents of sodium triacetoxyborohydride in portions.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system.

The following diagram illustrates the experimental workflow for the synthesis and initial screening of novel CYP51 inhibitors.

Synthesis_Screening_Workflow cluster_synthesis Synthesis cluster_screening Screening Cascade Start 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde Reaction Reductive Amination with Diverse Amines Start->Reaction Library Library of Novel Imidazole Derivatives Reaction->Library Purification Purification & Characterization Library->Purification Enzyme_Assay CYP51 Enzyme Inhibition Assay (IC50) Purification->Enzyme_Assay Primary Screening MIC_Assay Antifungal Susceptibility Testing (MIC) Enzyme_Assay->MIC_Assay Toxicity_Assay In vitro Cytotoxicity Assay MIC_Assay->Toxicity_Assay Hit_Compounds Hit Compounds Toxicity_Assay->Hit_Compounds SAR_Logic Core 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl) Scaffold R_Group Modification at Benzaldehyde Position (R-group) Core->R_Group Potency Biological Activity (IC50, MIC) R_Group->Potency Selectivity Selectivity vs. Human CYPs R_Group->Selectivity PK_Properties Pharmacokinetic Properties (ADME) R_Group->PK_Properties

Caption: Logical relationship for SAR exploration.

Conclusion

3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde is a promising starting point for the development of novel antifungal agents targeting CYP51. The protocols and strategies outlined in this guide provide a framework for the synthesis, screening, and optimization of new drug candidates based on this versatile scaffold. By systematically exploring the structure-activity relationships, researchers can design next-generation azole antifungals with improved efficacy and a reduced propensity for resistance.

References

  • Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans. (n.d.). NIH. Retrieved February 13, 2026, from [Link]

  • Design and optimization of highly-selective fungal CYP51 inhibitors. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Structure Based Design of CYP51 Inhibitors. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

  • Targeting CYP51 for drug design by the contributions of molecular modeling. (2017). PubMed. Retrieved February 13, 2026, from [Link]

  • Identification of Potent and Selective Inhibitors of Acanthamoeba: Structural Insights into Sterol 14α-Demethylase as a Key Drug Target. (2024). ACS Publications. Retrieved February 13, 2026, from [Link]

  • In silico Discovery of a New Potent Inhibitor for Sterol 14- alpha Demethylase as a Promising Antifungal Drug against Aspergillus fumigatus Infection. (2021). MDPI. Retrieved February 13, 2026, from [Link]

  • Design and synthesis of novel CYP51 inhibitors. (2024). Cardiff University. Retrieved February 13, 2026, from [Link]

  • Roles for Structural Biology in the Discovery of Drugs and Agrochemicals Targeting Sterol 14α-Demethylases. (2021). MDPI. Retrieved February 13, 2026, from [Link]

  • Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. (n.d.). ASM Journals. Retrieved February 13, 2026, from [Link]

  • synthesized 2-arylbenzimidazole derivatives. (2025). RSC Medicinal Chemistry. Retrieved February 13, 2026, from [Link]

  • Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde. (n.d.). PrepChem.com. Retrieved February 13, 2026, from [Link]

  • Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity. (2025). PubMed. Retrieved February 13, 2026, from [Link]

  • Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-d[5][8]ioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor. (2016). PubMed. Retrieved February 13, 2026, from [Link]

  • Design and Synthesis of (3′-Benzyloxy). (2025). Asian Publication Corporation. Retrieved February 13, 2026, from [Link]

  • Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. (2024). OICC Press. Retrieved February 13, 2026, from [Link]

  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). PMC. Retrieved February 13, 2026, from [Link]

  • Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates. (n.d.). Google Patents.
  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. (2017). Longdom Publishing. Retrieved February 13, 2026, from [Link]

  • Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (2025). Springer. Retrieved February 13, 2026, from [Link]

  • 3-fluoro-4-(4-methyl-1h-imidazol-1-yl)benzaldehyde. (n.d.). ChemUniverse. Retrieved February 13, 2026, from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2020). AWS. Retrieved February 13, 2026, from [Link]

  • [18F]-3-Fluoro-2-(4-((2-nitro-1H-imidazol-1-yl)methyl). (2010). NCBI. Retrieved February 13, 2026, from [Link]

  • ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Discovery of a Potent and Selective FLT3 Inhibitor (Z)‑N‑(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl‑1H‑pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide with Improved Drug-like Properties and Superior Efficacy in FLT3-ITD-Positive Acute Myeloid Leukemia. (2021). ACS Figshare. Retrieved February 13, 2026, from [Link]

  • 3-Fluoro-5-methylbenzaldehyde | C8H7FO | CID 2778450. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

  • Imidazole compounds for the treatment of neurodegenerative disorders. (n.d.). Google Patents.

Sources

Application Notes and Protocols for Investigating the Biological Activity of 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Novel Imidazole Scaffolds

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide array of biological activities, including anticancer, antifungal, antibacterial, and enzyme inhibitory properties.[1][2][3] The unique electronic characteristics of the imidazole nucleus, including its electron-rich nature and ability to participate in hydrogen bonding and electrostatic interactions, allow for effective binding to diverse biological targets.[4][5] The incorporation of a fluorine atom and a methyl-imidazole moiety onto a benzaldehyde scaffold, as in the case of 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde, presents a compelling strategy for the development of novel therapeutic agents. Fluorine substitution is a well-established method in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[6][7]

These application notes provide a comprehensive guide for the initial biological evaluation of novel derivatives of 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde. The protocols detailed herein are designed to be robust and adaptable, enabling researchers to screen for potential anticancer, antimicrobial, and enzyme inhibitory activities. As a Senior Application Scientist, the rationale behind key experimental choices is elucidated to ensure both technical accuracy and practical, field-proven insights.

Part 1: Preliminary Characterization and Synthesis

While the synthesis of the parent compound, 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde, is not explicitly detailed in the provided search results, a plausible synthetic route can be inferred from related literature. A common approach involves the nucleophilic aromatic substitution reaction between a suitably activated fluorinated benzaldehyde derivative and 2-methylimidazole. For instance, a process could involve reacting a compound like 3-bromo-5-fluorobenzaldehyde with 2-methylimidazole in the presence of a base and a copper catalyst, similar to the synthesis of other aryl-imidazoles.[8] Alternatively, a multi-step synthesis starting from precursors like 3-fluoro-5-nitrobenzaldehyde could be envisioned.

Prior to biological evaluation, it is imperative to fully characterize the synthesized derivatives using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy to confirm their identity, purity, and structural integrity.

Part 2: Protocols for Biological Evaluation

The following protocols are designed as a starting point for investigating the biological potential of novel 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde derivatives.

Protocol 1: In Vitro Anticancer Activity Assessment via MTT Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer agents.[1] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the quantity of which is directly proportional to the number of living cells.

Experimental Workflow:

MTT_Workflow A Seed cancer cells in 96-well plates B Incubate for 24h to allow attachment A->B C Treat cells with varying concentrations of test compound B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for assessing anticancer activity using the MTT assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding:

    • Trypsinize confluent cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test derivative (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

  • Incubation:

    • Incubate the treated plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2 to 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Data Presentation:

Table 1: Illustrative Anticancer Activity of Imidazole Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)
Derivative 4fA549 (Lung)7.5[5]
Derivative 4fHeLa (Cervical)9.3[5]
Derivative 4fMCF-7 (Breast)8.9[5]
BZML (13)SW480 (Colorectal)0.02742[1]
BZML (13)HCT116 (Colorectal)0.02312[1]
Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

Scientific Rationale: The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9] The MIC is the lowest concentration of the drug that inhibits the visible growth of the microorganism.

Experimental Workflow:

MIC_Workflow A Prepare serial dilutions of test compound in 96-well plates B Inoculate wells with standardized microbial suspension A->B C Incubate at appropriate temperature and duration B->C D Visually inspect for microbial growth C->D E Determine the Minimum Inhibitory Concentration (MIC) D->E COX2_Workflow A Prepare reaction mixture (buffer, heme, COX-2 enzyme) B Add test compound at various concentrations A->B C Pre-incubate to allow inhibitor binding B->C D Initiate reaction by adding arachidonic acid C->D E Incubate for a defined time D->E F Measure product formation (e.g., PGG2) via colorimetric or fluorescent detection E->F G Calculate percentage inhibition and IC50 value F->G

Caption: Workflow for the in vitro COX-2 inhibition assay.

Step-by-Step Methodology:

  • Reagents and Materials:

    • Human recombinant COX-2 enzyme

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Heme cofactor

    • Arachidonic acid (substrate)

    • A colorimetric or fluorescent probe for detecting prostaglandin G₂ (PGG₂) or subsequent products.

    • 96-well microplate

    • Microplate reader

  • Assay Procedure (using a commercial colorimetric kit):

    • Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the COX-2 enzyme solution to the wells of a 96-well plate.

    • Add 10 µL of the test compound solution at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., celecoxib).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

    • Incubate at 37°C for 2 minutes.

    • Add 50 µL of a saturated stannous chloride solution to stop the reaction and reduce the product to a stable form.

    • Add 100 µL of a colorimetric substrate that reacts with the product to generate a colored compound.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at the appropriate wavelength (e.g., 590 nm).

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Part 3: Potential Mechanisms of Action

Based on the extensive literature on imidazole derivatives, the potential biological activities of 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde derivatives could be mediated through various mechanisms:

  • Anticancer Mechanisms:

    • Induction of Apoptosis and Cell-Cycle Arrest: Imidazole derivatives can trigger programmed cell death and halt cell proliferation by modulating the expression of pro- and anti-apoptotic proteins and arresting the cell cycle at different phases. [10] * Enzyme and Kinase Inhibition: These compounds can act as potent inhibitors of protein kinases such as EGFR and VEGFR, which are crucial for cancer cell signaling and growth. [10][11]They can also inhibit DNA-associated enzymes like topoisomerases. [10] * Disruption of Microtubule Dynamics: Some imidazole derivatives can inhibit tubulin polymerization, leading to mitotic arrest. [10]

  • Antimicrobial Mechanisms:

    • Disruption of Cell Membrane Integrity: Imidazole derivatives can insert into microbial cell membranes, causing leakage of essential cellular components. [2] * Inhibition of Ergosterol Biosynthesis: In fungi, they can inhibit the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. [2] * Interference with DNA Replication and Cell Wall Synthesis: Some derivatives can interfere with bacterial DNA replication and cell wall synthesis. [12] Signaling Pathway Visualization:

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Inhibitor Imidazole Derivative Inhibitor->RTK Inhibition GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Potential inhibition of receptor tyrosine kinase signaling pathways by imidazole derivatives.

Conclusion and Future Perspectives

The protocols and information provided in these application notes serve as a foundational guide for the biological evaluation of novel 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde derivatives. The versatile nature of the imidazole scaffold suggests that these compounds could exhibit a wide range of biological activities. [1][2]Further investigations, including structure-activity relationship (SAR) studies, in vivo efficacy studies in animal models, and detailed mechanistic studies, will be crucial for the development of promising lead compounds into potential therapeutic agents.

References

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.). Google Books.
  • Al-Ghamdi, S., Alfaifi, M. Y., Al-Hokbany, N., Alsaidan, M., & Al-Zahrani, F. M. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198.
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC. (n.d.).
  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - MDPI. (n.d.).
  • Introduction To Imidazole And Its Antimicrobial Activity: A Review - Nanotechnology Perceptions. (n.d.).
  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - MDPI. (n.d.).
  • STUDY OF IMIDAZOLE DERIVATES AND THEIR ANTIMICROBIAL ACTIVITES - International Journal of Education and Science Research Review. (n.d.).
  • Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective. (2026, February 14).
  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - Frontiers. (n.d.).
  • Sharma, P., et al. (2011). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Journal of Chemical and Pharmaceutical Research, 3(5), 1-8.
  • Al-Ghamdi, S., Alfaifi, M. Y., Al-Hokbany, N., Alsaidan, M., & Al-Zahrani, F. M. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198.
  • Application Notes and Protocols: Imidazole Derivatives as Potential Enzyme Inhibitors - Benchchem. (n.d.).
  • Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). (2025, August 5). ResearchGate.
  • In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds - ACG Publications. (2021, June 8).
  • Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde - PrepChem.com. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely synthesizing 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde as a pharmacophore fragment for kinase inhibitors or receptor antagonists.[1][2] This molecule presents a classic "synthetic conflict":

  • Electronic Deactivation: The electron-poor aryl ring (due to Fluorine and Formyl groups) actually helps oxidative addition in metal catalysis but makes the ring sensitive to side reactions.

  • Steric Hindrance: The 2-methyl group on the imidazole creates significant steric clash near the nucleophilic nitrogen, drastically reducing the rate of coupling compared to unsubstituted imidazole.

  • Chemo-stability: The aldehyde functionality is labile under the strong basic conditions typically required for azole coupling (risk of Cannizzaro disproportionation or aldol condensation).

This guide prioritizes the Copper-Catalyzed (Ullmann-type) Coupling as the most robust, scalable route, with a fallback to Palladium-catalyzed (Buchwald-Hartwig) methods for difficult cases.[1][2]

Module 1: The Reaction Protocol (Primary Route)

User Question: "I am using standard Ullmann conditions (CuI,


, DMF), but the reaction stalls at 30-40% conversion. What is wrong?"

Diagnosis: The 2-methyl substituent on the imidazole hinders the formation of the active Cu(I)-amido complex.[1] Furthermore, standard ligands (like phenanthroline) may not create a spacious enough pocket for this specific substrate.

Optimized Protocol: The "Ligand-Accelerated" Ullmann

Do not rely on "ligand-free" conditions for 2-methylimidazole.[1][2] You must use a bidentate ligand to stabilize the Cu-intermediate and lower the activation energy.

Recommended System:

  • Substrates: 3-Bromo-5-fluorobenzaldehyde (1.0 equiv) + 2-Methylimidazole (1.2 equiv).[1][2]

  • Catalyst: CuI (10 mol%).

  • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMEDA) (20 mol%) OR 8-Hydroxyquinoline.[1][2]

  • Base:

    
     (2.0 equiv). Crucial: Avoid alkoxide bases like NaOtBu to protect the aldehyde.
    
  • Solvent: DMSO or DMF (Anhydrous).

  • Temp: 110 °C.

Why this works:

  • DMEDA forms a flexible chelate with Copper, accommodating the steric bulk of the 2-methyl group better than rigid phenanthrolines.

  • Cesium Carbonate (

    
    )  has higher solubility in organic solvents (the "Cesium Effect"), promoting the deprotonation of the imidazole without destroying the aldehyde.
    
Troubleshooting Logic Flow

ReactionOptimization start Reaction Stalled / Low Yield check_color Check Reaction Color start->check_color black Black Precipitate? (Catalyst Death) check_color->black Yes green_blue Green/Blue Solution? (Oxidation to Cu(II)) check_color->green_blue Yes ligand Action: Increase Ligand:Cu ratio to 2:1 or 3:1 black->ligand degas Action: Re-degas solvent. Switch to Argon balloon. green_blue->degas check_base Aldehyde Degradation? degas->check_base ligand->check_base base_fix Switch Base: Use K3PO4 or Cs2CO3. Avoid NaH or NaOtBu. check_base->base_fix Yes caption Figure 1: Troubleshooting Logic for Cu-Catalyzed C-N Coupling

Module 2: Functional Group Compatibility (The Aldehyde)

User Question: "I see the product peak on LCMS, but I also see a +16 mass peak and dimerization. My aldehyde is disappearing."

Diagnosis:

  • Oxidation (+16): In the presence of Copper and trace air, the benzaldehyde is oxidizing to the benzoic acid.

  • Cannizzaro: Strong bases and heat can cause the aldehyde to disproportionate into the alcohol and acid.

The Fix: The "Acetel Shim" Strategy If direct coupling fails to preserve the aldehyde, you must protect it in situ or pre-reaction.

  • Pre-reaction: Convert 3-bromo-5-fluorobenzaldehyde to its cyclic acetal using ethylene glycol and pTSA (Dean-Stark).[1][2]

  • Coupling: Run the Cu-catalyzed coupling on the acetal. The acetal is stable to base (

    
    ) and nucleophiles.
    
  • Deprotection: Treat with dilute HCl/THF during the workup to restore the aldehyde.

Note: This adds two steps but guarantees aldehyde survival.

Module 3: Purification & Isolation

User Question: "My product streaks on the silica column, and I'm losing yield during chromatography."

Diagnosis: The imidazole ring is basic (


). It interacts strongly with the acidic silanols on silica gel, causing tailing and irreversible adsorption.
Optimized Isolation Protocol

Do not rely solely on chromatography.[1] Use the Acid-Base Extraction Switch to purify the product based on its chemical properties.[1]

Step-by-Step Protocol:

  • Quench: Dilute reaction mixture with EtOAc and water.

  • Phase Separation: Wash organic layer with water (remove DMF/DMSO) and brine.

  • Acid Extraction (The Critical Step):

    • Extract the organic layer with 1.0 M HCl (aq) .

    • Chemistry: The imidazole nitrogen protonates (becomes water-soluble).[1] The unreacted aldehyde/bromide (neutral) stays in the EtOAc.

  • Wash: Wash the aqueous acidic layer with fresh EtOAc to remove non-basic impurities.

  • Basify: Slowly add saturated

    
     or NaOH to the aqueous layer until pH > 9. Product precipitates or oils out.
    
  • Re-extract: Extract the now-cloudy aqueous layer with DCM or EtOAc.[1]

  • Dry & Concentrate: Dry over

    
    .
    

Quantitative Comparison of Methods:

MethodPurityYield RecoverySolvent UsageNotes
Standard Silica 85-90%50-60%HighSignificant loss due to streaking.[1][2]
TEA-Doped Silica 95%75-80%HighAdd 1% Triethylamine to eluent.[1][2]
Acid/Base Extraction >98% 85-90% Low Recommended. Scalable and removes non-basic byproducts.[1][2]

Module 4: Advanced Alternative (Palladium)

User Question: "The Copper method is too slow. I need a faster reaction."

The "High-Performance" Route: Buchwald-Hartwig If you have the budget, Palladium is superior for sterically hindered imidazoles.[1][2]

  • Catalyst:

    
     (1-2 mol%).[1][2]
    
  • Ligand: tBuXPhos or Me4tBuXPhos (Ligand:Pd 2:1).

    • Why: These bulky, electron-rich biaryl phosphine ligands facilitate oxidative addition into the electron-poor aryl bromide and reductive elimination of the sterically hindered imidazole.[1][2]

  • Base:

    
     (mild base, aldehyde compatible).
    
  • Solvent: 1,4-Dioxane, 100 °C.

References & Authority

  • General Mechanism of Ullmann Coupling:

    • Sperotto, E., et al. "The mechanism of the modified Ullmann reaction." Dalton Transactions, 2010.

  • Ligand Acceleration (DMEDA):

    • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L.[2] "A general and efficient copper catalyst for the amidation of aryl halides and the N-arylation of nitrogen heterocycles." Journal of the American Chemical Society, 2001.

  • Steric Hindrance in Imidazoles:

    • Liu, Y., et al. "Copper-Catalyzed N-Arylation of Sterically Hindered Imidazoles."[1][2] Journal of Organic Chemistry, 2011.

  • Purification of Basic Heterocycles:

    • "Purification of Laboratory Chemicals," 8th Edition. Butterworth-Heinemann.[1] (Standard reference for acid-base workups).

Disclaimer

This guide assumes standard laboratory safety protocols (fume hood, PPE). The synthesis involves high temperatures and transition metals. Always consult MSDS for 3-bromo-5-fluorobenzaldehyde and 2-methylimidazole before handling.[1][2]

Sources

Technical Support Center: Synthesis of 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the N-arylation of 2-methylimidazole with 3,5-difluorobenzaldehyde. Our goal is to equip researchers, scientists, and drug development professionals with the expert insights needed to navigate the common challenges of this synthesis, ensuring efficiency, purity, and reproducibility.

The primary transformation involves a nucleophilic aromatic substitution (SNAr), where the nitrogen of 2-methylimidazole displaces a fluorine atom on the benzaldehyde ring. While seemingly straightforward, this reaction is sensitive to conditions that can lead to side reactions and purification difficulties. This guide is structured to address these specific issues directly.

Part 1: Troubleshooting Guide

This section addresses the most common problems observed during the synthesis in a direct question-and-answer format, focusing on causality and actionable solutions.

Question 1: My reaction shows low or no conversion of the 3,5-difluorobenzaldehyde starting material. What are the likely causes and how can I fix it?

Answer: Low conversion is a frequent issue stemming from either insufficient reaction conditions for the SNAr pathway or, if using a catalytic approach, issues with the catalyst's activity.

  • Probable Cause A: Insufficient Reaction Energetics (SNAr Pathway) The Carbon-Fluorine bond is strong, and while the aldehyde group is electron-withdrawing, significant thermal energy is often required to drive the reaction. The SNAr mechanism proceeds via a high-energy intermediate known as a Meisenheimer complex, and its formation is the rate-determining step.[1][2][3]

    • Solution 1: Increase Temperature. Gradually increase the reaction temperature in 10-15 °C increments. A typical range for this SNAr reaction is 120-150 °C.

    • Solution 2: Change Solvent. The reaction requires a polar, aprotic solvent to stabilize the charged Meisenheimer complex. If you are using a solvent like toluene or THF, switch to a higher-boiling polar aprotic solvent such as DMSO or DMF.[4][5]

    • Solution 3: Use a More Effective Base. The base deprotonates the imidazole, increasing its nucleophilicity. While a mild base like K₂CO₃ can work, a stronger, non-nucleophilic base like cesium carbonate (Cs₂CO₃) is often more effective at promoting the reaction without interfering with the aldehyde.[6]

  • Probable Cause B: Catalyst Inhibition (Palladium- or Copper-Catalyzed Pathways) If you are attempting a transition-metal-catalyzed approach (e.g., Buchwald-Hartwig or Ullmann coupling), the imidazole starting material itself can be problematic. Imidazoles are known to be excellent ligands for transition metals and can bind to the catalytic center, preventing the formation of the active catalyst.[7][8]

    • Solution (for Palladium): Pre-activate the Catalyst. Before adding the 2-methylimidazole, pre-mix and heat your palladium source (e.g., Pd₂(dba)₃) and phosphine ligand (e.g., XPhos) in the solvent for a short period (5-10 minutes at ~100 °C). This allows the active Pd(0)-ligand complex to form without inhibition. Once formed, this complex is less susceptible to displacement by the imidazole.[7][8]

    • Solution (for Copper): Ensure High Purity. Copper-catalyzed Ullmann reactions can be sensitive to impurities.[9] Ensure you are using high-purity 2-methylimidazole and that your solvents are anhydrous and degassed to prevent catalyst deactivation.

Question 2: I'm observing a significant amount of a di-substituted byproduct, 1,3-bis(2-methyl-1H-imidazol-1-yl)benzaldehyde, in my final product mixture. How can I prevent this?

Answer: The formation of the di-substituted product occurs when a second molecule of 2-methylimidazole displaces the remaining fluorine atom on your desired product.

  • Probable Cause: Excess Nucleophile and/or Harsh Conditions. This side reaction is favored by using a large excess of 2-methylimidazole and/or overly harsh conditions (prolonged reaction times at high temperatures). While the first imidazole substituent is generally considered electron-donating and thus deactivating towards further nucleophilic attack, this deactivation can be overcome under forcing conditions.

    • Solution 1: Control Stoichiometry. Reduce the amount of 2-methylimidazole used. Start with a slight excess (e.g., 1.1 equivalents) relative to the 3,5-difluorobenzaldehyde.

    • Solution 2: Monitor the Reaction Closely. Use TLC or LC-MS to track the consumption of the starting material. As soon as the 3,5-difluorobenzaldehyde is consumed, work up the reaction. Over-running the reaction will invariably lead to an increase in the di-substituted impurity.

    • Solution 3: Lower the Temperature. If di-substitution is still a problem, reduce the reaction temperature by 10-20 °C. This will slow down both the desired reaction and the side reaction, but it will disproportionately affect the higher-activation-energy di-substitution.

Question 3: My product purification is difficult. The compound streaks badly on my silica gel column, and I can't get rid of the high-boiling solvent.

Answer: These are two distinct but common purification challenges for this class of compounds.

  • Problem A: Streaking on Silica Gel Column

    • Cause: The imidazole ring is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel.[10] This strong interaction leads to poor peak shape, tailing, and sometimes irreversible adsorption.

    • Solution: Neutralize the Stationary Phase. Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (Et₃N) or a 7N ammonia solution in methanol to the eluent will mask the acidic sites on the silica, leading to sharp, well-defined peaks.

  • Problem B: Removing High-Boiling Solvents (DMF/DMSO)

    • Cause: DMF (b.p. 153 °C) and DMSO (b.p. 189 °C) have low vapor pressures and are difficult to remove completely on a rotary evaporator.

    • Solution 1: Aqueous Workup. After the reaction is complete, cool the mixture and pour it into a separatory funnel with water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Since DMF and DMSO are water-soluble, they will preferentially partition into the aqueous layer. Wash the organic layer multiple times (3-5 times) with water, followed by a final wash with brine to break any emulsions and remove residual water.

    • Solution 2: Azeotropic Removal. For small amounts of residual solvent on a lab scale, after the initial concentration, add a lower-boiling solvent like toluene or heptane and re-concentrate under vacuum. This process can be repeated 2-3 times to azeotropically remove the last traces of the high-boiling solvent.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally best for this molecule: direct SNAr, Ullmann (copper-catalyzed), or Buchwald-Hartwig (palladium-catalyzed)? The optimal route depends on your specific needs regarding scale, cost, and available resources.

RouteProsConsBest For
Direct SNAr Simple, inexpensive (no metal catalyst), easy setup.Often requires high temperatures and long reaction times; may have lower yield.Large-scale synthesis where cost is a primary driver and conditions can be robustly controlled.
Ullmann (Cu) Relatively low cost, good reactivity, milder conditions than SNAr with modern ligands.[6][9][11]Can require specific ligands; catalyst can be sensitive to impurities.A good balance of cost and performance for lab-scale to pilot-scale synthesis.
Buchwald-Hartwig (Pd) Generally highest yields, broadest functional group tolerance, mildest conditions.[12][13]High cost of palladium and ligands; susceptible to catalyst inhibition by imidazole.[7][8]Small-scale synthesis, medicinal chemistry, and when maximizing yield is critical.

Q2: What is a reliable starting point for reaction conditions for the direct SNAr synthesis? A robust starting point is as follows:

  • Reactants: 1.0 eq. 3,5-difluorobenzaldehyde, 1.2 eq. 2-methylimidazole.

  • Base: 2.0 eq. Cs₂CO₃ or K₂CO₃.

  • Solvent: Anhydrous DMSO or DMF (approx. 0.5 M concentration).

  • Temperature: 130 °C.

  • Atmosphere: Inert (Nitrogen or Argon).

  • Monitoring: TLC or LC-MS every 2-4 hours.

Q3: How can I confirm the identity and purity of my final product? Standard analytical techniques are sufficient. ¹H NMR is highly diagnostic: you should see the disappearance of one of the C-F couplings and characteristic shifts for the imidazole and benzaldehyde protons. ¹³C NMR and ¹⁹F NMR will also confirm the mono-substitution. Purity should be assessed by HPLC or LC-MS.

Q4: What specific safety precautions should be taken?

  • Solvents: DMF and DMSO can be absorbed through the skin and may carry dissolved chemicals with them. Always wear appropriate gloves (nitrile gloves are often insufficient for prolonged exposure; check a glove compatibility chart).

  • Bases: Solid K₂CO₃ and Cs₂CO₃ are irritants. Handle them in a fume hood and avoid creating dust.

  • High Temperatures: Reactions are often run at high temperatures. Use an oil bath with a temperature controller and ensure glassware is free of defects.

  • General: Always perform the reaction in a well-ventilated chemical fume hood and wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves.

Part 3: Visualizations & Workflows

Visual aids can simplify complex decision-making and mechanistic understanding.

Experimental Workflow

G cluster_0 Reaction Setup & Monitoring cluster_1 Workup & Purification start Combine Reactants: 3,5-difluorobenzaldehyde, 2-methylimidazole, Base, Solvent heat Heat to 120-150 °C under Inert Atmosphere start->heat monitor Monitor by TLC/LC-MS (every 2-4 hours) heat->monitor complete Reaction Complete? (Starting material consumed) monitor->complete complete->monitor No workup Aqueous Workup: Quench with H₂O, Extract with EtOAc/DCM, Wash with Brine complete->workup Yes dry Dry Organic Layer (Na₂SO₄), Filter, Concentrate workup->dry purify Purify via Column Chromatography (Silica Gel, Hexanes/EtOAc + 1% Et₃N) dry->purify isolate Combine Pure Fractions, Concentrate to Yield Pure Product purify->isolate

Caption: General experimental workflow for the SNAr synthesis.

Troubleshooting Low Yield

Troubleshooting start Low Yield or Incomplete Reaction check_temp Is Temperature > 120 °C? start->check_temp check_solvent Is Solvent DMSO or DMF? check_temp->check_solvent Yes increase_temp Increase Temperature to 130-150 °C check_temp->increase_temp No check_base Is Base Cs₂CO₃? check_solvent->check_base Yes change_solvent Switch to DMSO or DMF check_solvent->change_solvent No change_base Switch to Cs₂CO₃ check_base->change_base No consider_catalyst Consider Catalytic Route (Ullmann or Buchwald-Hartwig) check_base->consider_catalyst Yes increase_temp->check_solvent change_solvent->check_base change_base->consider_catalyst

Caption: Decision tree for troubleshooting low reaction yield.

References
  • Ananthu, S., Aneeja, T., & Anilkumar, G. (2021). N-Arylation of Imidazoles: An Overview. ChemistrySelect, 6(31), 8031-8049. [Link]

  • Chen, H., et al. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511. [Link]

  • Göksu, H. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research, 27(5). [Link]

  • Zhang, H., et al. (2013). Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions. Journal of Chemical and Pharmaceutical Research, 5(9), 1-5. [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. Journal of the American Chemical Society, 134(1), 700–706. [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles. [Link]

  • Wikipedia. (2023). Ullmann condensation. [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • Giedrius, S., et al. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18076-18087. [Link]

  • Csenki, Z., & Wölfling, J. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1016–1023. [Link]

  • Institute of Science, Nagpur. Aromatic Nucleophilic Substitution Reaction. [Link]

Sources

Scaling up the production of 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a specialized Technical Support Center for researchers and process chemists scaling up the synthesis of 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde .

It moves beyond basic laboratory procedures to address the specific kinetic, thermodynamic, and engineering challenges encountered when moving from gram-scale discovery to kilogram-scale production.

Subject: 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde CAS Registry Number: (Analogous structures: 105174-97-8 for related intermediates) Chemical Class: Imidazole-substituted Aryl Aldehyde Primary Application: Intermediate for PARP inhibitors and Kinase inhibitors.

Module 1: Synthetic Strategy & Mechanism

The Core Challenge: The target molecule requires installing a nucleophilic imidazole ring onto an electron-deficient benzene ring. The 3,5-substitution pattern places the leaving group (Fluorine) meta to the activating aldehyde group. Unlike ortho/para substitutions, meta SNAr is kinetically slower, requiring higher activation energy and strict parameter control to prevent bis-substitution or aldehyde degradation (Cannizzaro).

The Validated Route (SNAr)

While metal-catalyzed (Ullmann) couplings are possible, the industrial standard for this scale is Nucleophilic Aromatic Substitution (SNAr) due to cost and metal-scavenging requirements.

  • Substrate: 3,5-Difluorobenzaldehyde.

  • Nucleophile: 2-Methylimidazole.

  • Base: Potassium Carbonate (K₂CO₃) - Milled/Micronized.[1]

  • Solvent: DMSO (Dimethyl Sulfoxide) or NMP (N-Methyl-2-pyrrolidone).

Reaction Pathway Diagram

The following diagram illustrates the reaction logic and critical control points (CCPs).

ReactionPathway Start 3,5-Difluorobenzaldehyde + 2-Methylimidazole Base Base Addition (K2CO3, 110°C) Start->Base Dissolution in DMSO Meisenheimer Meisenheimer Complex (Transition State) Base->Meisenheimer Rate Limiting Step Impurity_Can Impurity: Cannizzaro (Disproportionation) Base->Impurity_Can High Water Content Product Target Mono-Substituted Product Meisenheimer->Product -HF (Fast) Impurity_Bis Impurity: Bis-substituted (Over-reaction) Product->Impurity_Bis Excess Imidazole/Heat

Figure 1: Reaction pathway showing the desired SNAr mechanism and competing impurity pathways.

Module 2: Scale-Up Protocol (1.0 kg Basis)

Safety Warning: This reaction is exothermic. On a large scale, thermal runaway is a risk. Ensure reactor has adequate cooling jacket capacity.

Materials & Stoichiometry
ComponentEquivalentsMass/Vol (Approx)RoleCritical Attribute
3,5-Difluorobenzaldehyde 1.0 eq1.0 kgSubstratePurity >98% (Low water)
2-Methylimidazole 1.05 eq~0.61 kgNucleophileDry (Hygroscopic)
K₂CO₃ (Anhydrous) 1.2 eq~1.17 kgBase scavengerMilled (Particle size affects rate)
DMSO 5-7 Vol5.0 - 7.0 LSolventWater content <0.1%
Step-by-Step Execution
  • Charging: Charge DMSO and 3,5-Difluorobenzaldehyde into the reactor. Stir until dissolved.

  • Base Addition: Add K₂CO₃. Note: The mixture is heterogeneous. Agitation speed must ensure suspension uniformity.

  • Nucleophile Addition: Add 2-Methylimidazole.

  • Reaction (Ramp): Heat slowly to 100°C over 2 hours.

    • Why? Rapid heating can trigger an exotherm.

  • Monitoring: Hold at 100-110°C for 12-16 hours. Monitor by HPLC.

    • Target: <2% Starting Material.[2]

    • Stop Condition: If Bis-substituted impurity >5%, cool immediately.

  • Quench & Workup (The "Crash Out" Method):

    • Cool reaction mixture to 25°C.

    • Slowly add the reaction mixture into Ice Water (10 Vol, 10 L) with vigorous stirring.

    • Observation: The product should precipitate as an off-white solid.

    • pH Adjustment: If precipitation is poor, adjust pH to ~9-10 (imidazole pKa is ~7.8; ensure it is deprotonated/neutral to precipitate).

  • Purification: Filter the solid. Wash cake with water (removes DMSO/inorganic salts) and cold heptane (removes unreacted aldehyde).

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by process chemists.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
High Bis-Substitution (>10%) Excess imidazole or Temperature too high.Reduce imidazole to 1.0 eq. Lower temp to 95°C and extend time.
Low Conversion (<80%) Particle size of K₂CO₃ is too large (low surface area).Use micronized K₂CO₃ or switch to Cs₂CO₃ (higher solubility, stronger base).
Tarry/Black Crude Oxidative degradation of aldehyde.Ensure strict N₂ sparging of DMSO before heating.
Product "Oils Out" in Water Solvent entrapment or low melting point impurity.Seed the water quench with pure crystals at 10°C. Slow down addition rate.
Impurity Fate Mapping Diagram

Understanding where impurities go during workup is vital for meeting ICH guidelines.

ImpurityFate Crude Crude Reaction Mixture (Product, SM, Bis-Imp, Salts, DMSO) Quench Quench into Water Crude->Quench Filtration Filtration Quench->Filtration Filtrate Filtrate (Waste) Filtration->Filtrate Removes: DMSO, KF, K2CO3, Polar degradants Cake Wet Cake (Product) Filtration->Cake Contains: Product, Bis-Impurity, Trace SM Recryst Recrystallization (EtOH/Heptane) Cake->Recryst Final Pure Product (>99%) Recryst->Final MotherLiq Mother Liquor Recryst->MotherLiq Removes: Bis-Impurity (enriched), Trace SM

Figure 2: Impurity tracking during isolation and purification.

Frequently Asked Questions (FAQs)

Q: Can I use DMF instead of DMSO? A: Yes, DMF is a standard alternative. However, DMSO often provides faster rates for SNAr reactions due to better stabilization of the charged intermediate. Note that DMF decomposes at high temperatures (>120°C) with strong bases, potentially forming dimethylamine impurities.

Q: My product is colored (yellow/brown). How do I remove this? A: Imidazole derivatives often carry color.

  • Charcoal Treatment: Dissolve crude in hot Ethanol, treat with activated carbon (5 wt%), filter hot, then crystallize.

  • Bisulfite Wash: If the color comes from aldehyde oxidation (quinones), washing the organic layer (if extracting) with NaHSO₃ solution can help.

Q: The reaction stalls at 90% conversion. Should I add more imidazole? A: Do not add more imidazole immediately. This often leads to a spike in the bis-substituted impurity. Instead:

  • Check if the base is consumed (pH check).

  • Add 0.1 eq of fresh K₂CO₃.

  • Increase temperature by 5°C.

Q: Is Flow Chemistry applicable here? A: Yes. SNAr reactions are excellent candidates for flow chemistry to manage the exotherm and improve selectivity.

  • Setup: Coil reactor, 120-140°C (superheated), short residence time (10-20 min).

  • Benefit: The short contact time minimizes the secondary reaction (bis-substitution) and Cannizzaro degradation.

References

  • Vapourtec Ltd. "Aromatic Substitution | Flow Reactions." Application Note: Scale-up of SNAr. [Link]

  • National Institutes of Health (NIH). "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes." PubMed Central. [Link]

  • PrepChem. "Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde." Synthetic Procedures. [Link]

  • Google Patents. "Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine.
  • LibreTexts. "Recrystallization Guide." Chemistry LibreTexts. [Link]

Sources

Monitoring the progress of reactions with 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde

[1]

Product: 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde CAS: (Analogous structures: 1339213-76-1) Molecular Weight: ~204.2 g/mol Support Level: Tier 3 (Senior Application Scientist)[1]

Introduction: The "Dual-Personality" Challenge

You are likely experiencing difficulty monitoring this compound because it possesses conflicting chemical behaviors. It contains an aldehyde (electrophilic, prone to oxidation, neutral/acidic stability) and a 2-methyl-imidazole (basic, nucleophilic nitrogen, prone to tailing).

Standard protocols often fail because conditions optimized for the aldehyde degrade the imidazole's chromatographic performance, and vice versa. This guide provides self-validating workflows to monitor your reactions (likely reductive aminations or condensations) with precision.

Module 1: Chromatography (LC-MS & HPLC)

The Problem: Broad, tailing peaks or "ghost" peaks in standard acidic gradients (0.1% Formic Acid). The Cause: The imidazole nitrogen (

Optimized Method: The "High pH" Switch

Switching to a basic mobile phase suppresses the protonation of the imidazole, keeping it neutral and ensuring sharp peak shape.

ParameterRecommended ConditionWhy?
Column C18 with High Carbon Load (e.g., XBridge, Gemini NX)Resistant to high pH; reduces silanol activity.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10)Keeps imidazole deprotonated (neutral).
Mobile Phase B Acetonitrile (MeCN)Standard organic modifier.
Detection UV 254 nmThe benzaldehyde core absorbs strongly here.
MS Mode ESI Positive (+)Even at pH 10, the imidazole will ionize in the source.
Troubleshooting FAQ

Q: My LC-MS shows the mass of the hydrate (M+18). Is my product wet?

  • A: Not necessarily. Electron-deficient aldehydes (due to the Fluorine and Imidazole EWG effects) often form hydrates in situ in the aqueous mobile phase.

    • Validation: Inject the sample in 100% dry MeCN. If the M+18 peak decreases significantly relative to M+H, the hydrate is an artifact of the LC method, not the bulk material.

Q: I see a peak splitting.

  • A: Check your sample solvent. Dissolving this compound in DMSO/Methanol can lead to hemiacetal formation, which separates from the aldehyde on the column. Dissolve in pure MeCN if possible.

Module 2: Thin Layer Chromatography (TLC)

The Problem: The compound stays at the baseline (

The Cause:
Protocol: The "Base-Modified" Plate

Do not use standard Hexane/Ethyl Acetate.[1] You must passivate the silica.

  • Eluent: DCM / MeOH /

    
     (90:9:1) OR Ethyl Acetate with 1% Triethylamine (TEA).
    
  • Visualization (The "Traffic Light" System):

    • UV (254 nm): Dark spot (Aromatic ring).

    • 2,4-DNP Stain: CRITICAL. This is your specific aldehyde test.[1]

      • Dip/Spray:[2] 2,4-Dinitrophenylhydrazine.[1][2][3]

      • Result:Orange/Red spot. [1]

      • Interpretation: If the spot is UV active but not orange with DNP, you have oxidized the aldehyde to a carboxylic acid or fully reacted it.

Module 3: Spectroscopy ( F NMR)

The "Magic Bullet" Approach Proton (

Fluorine (

F) NMR is the superior monitoring tool
Reaction Monitoring Workflow

ReactionMonitoringStartReaction MixtureAliquotTake Aliquot(Dissolve in CDCl3)Start->AliquotNMR19F NMR Acquisition(No decoupling)Aliquot->NMRDecisionShift Observed?NMR->DecisionAldehydeSignal A (Reactant)~ -110 to -120 ppmDecision->AldehydeNo ChangeProductSignal B (Product)Shifted > 0.5 ppmDecision->ProductNew Peak

Figure 1: Workflow for using

Key Signals to Watch:

  • 
    H NMR (Aldehyde):  Look for the singlet at ~10.0 ppm . Its disappearance confirms the consumption of the aldehyde.
    
  • 
    F NMR: 
    
    • Reactant: Single sharp peak.

    • Oxidized Side Product (Acid): Will appear downfield (deshielded) from the aldehyde signal.

    • Amine Product: Will appear upfield (shielded) relative to the aldehyde signal due to loss of the carbonyl's electron-withdrawing power.

Module 4: Stability & Handling Guide

The Problem: Purity drops after storage; appearance changes from solid to gum.

Degradation Pathways

DegradationCompound3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehydeOxidationPathway A: Oxidation(Air Exposure)Compound->OxidationO2 / TimeCannizzaroPathway B: Cannizzaro(Strong Base Exposure)Compound->CannizzaroNaOH / KOHAcidCarboxylic Acid Derivative(Insoluble in Et2O)Oxidation->AcidDispropAlcohol + Acid MixtureCannizzaro->Disprop

Figure 2: Primary degradation pathways.[1] Pathway A is the most common storage issue.

Storage Protocol
  • Atmosphere: Store under Argon or Nitrogen. The aldehyde is air-sensitive.[1]

  • Temperature: 4°C or -20°C.

  • Solvent: Avoid storing in Methanol (forms acetals). Store as a dry solid.

Rescue Protocol (Purification)

If your aldehyde has partially oxidized to the acid:

  • Dissolve the crude mixture in Dichloromethane (DCM) .

  • Wash with Saturated Aqueous

    
     .
    
    • Chemistry: The carboxylic acid impurity forms a water-soluble salt and is removed in the aqueous layer. The imidazole/aldehyde remains in the DCM.

    • Note: Do not use strong acid (HCl) to wash, or you will protonate the imidazole and lose your product to the water layer.

References

  • TLC Visualization of Aldehydes: Title: "TLC Visualization Reagents: 2,4-Dinitrophenylhydrazine."[1][3][4] Source: EPFL / LibreTexts. URL:[Link]

  • HPLC of Basic Heterocycles: Title: "HPLC Determination of Imidazoles... using environmentally benign solvents."[5][6] Source: National Institutes of Health (PMC). URL:[Link]

  • Fluorine NMR in Medicinal Chemistry: Title: "19F NMR as a tool in chemical biology."[7] Source: Journal of Fluorine Chemistry (via NIH). URL:[Link]

  • Reductive Amination Monitoring: Title: "Reductive Amination for LC–MS Signal Enhancement." Source: Marine Drugs (MDPI). URL:[Link]

Validation & Comparative

X-ray crystallography of 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the X-ray Crystallography of 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde Derivatives: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Structural Elucidation

3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde and its derivatives are of significant interest in medicinal chemistry and materials science. The presence of a fluorinated benzaldehyde moiety combined with a substituted imidazole ring suggests potential applications as enzyme inhibitors, signaling pathway modulators, or precursors for novel organic materials.[1][2] Elucidating the three-dimensional atomic arrangement of these molecules through single-crystal X-ray diffraction is paramount.[3] This technique provides precise information on bond lengths, bond angles, conformational preferences, and the intricate network of non-covalent interactions that govern the supramolecular assembly in the solid state.[4][5] Such structural insights are crucial for understanding structure-activity relationships (SAR), optimizing molecular properties for drug design, and engineering crystalline materials with desired characteristics.

This guide will first outline a proposed synthetic route for the title compound, followed by a detailed protocol for crystallization and X-ray diffraction analysis. Subsequently, we will present a comparative analysis of expected crystallographic parameters based on published data for analogous structures. Finally, we will discuss alternative and complementary characterization techniques.

Synthesis and Crystallization: A Proposed Pathway

While a specific synthesis for 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde is not explicitly detailed in the public domain, a plausible synthetic route can be devised based on established organic chemistry principles. A common approach involves the nucleophilic substitution of an activated aryl halide with 2-methylimidazole.

Experimental Protocol: Synthesis

A potential synthetic scheme is the reaction of 3-fluoro-5-bromobenzaldehyde with 2-methylimidazole in the presence of a copper catalyst, a common method for forming C-N bonds.[6]

Diagrammatic Representation of the Proposed Synthesis:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 3-Fluoro-5-bromobenzaldehyde 3-Fluoro-5-bromobenzaldehyde ReactionMixture 3-Fluoro-5-bromobenzaldehyde->ReactionMixture 2-Methylimidazole 2-Methylimidazole 2-Methylimidazole->ReactionMixture Copper Catalyst (e.g., CuI) Copper Catalyst (e.g., CuI) Copper Catalyst (e.g., CuI)->ReactionMixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->ReactionMixture Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->ReactionMixture Heat Heat Heat->ReactionMixture 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde ReactionMixture->3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde Ullmann Condensation

Caption: Proposed synthetic route for 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde.

Experimental Protocol: Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. For small organic molecules like the target compound, several crystallization techniques can be employed. Slow evaporation from a suitable solvent is a common and effective method.[7]

Step-by-Step Crystallization Protocol:

  • Purification: Ensure the synthesized compound is of high purity (>98%) using techniques like column chromatography or recrystallization.

  • Solvent Screening: Test the solubility of the compound in a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in a chosen solvent or solvent mixture at room temperature or slightly elevated temperature.

  • Slow Evaporation: Transfer the solution to a clean vial, cover it with a perforated cap (e.g., parafilm with a few pinholes), and leave it undisturbed in a vibration-free environment.

  • Crystal Growth: Monitor the vial over several days to weeks for the formation of single crystals.

X-ray Diffraction Analysis: Data Collection and Structure Refinement

Once suitable crystals are obtained, they can be analyzed using a single-crystal X-ray diffractometer.

Experimental Workflow for X-ray Crystallography:

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Detailed Steps:

  • Crystal Mounting: A well-formed single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.[8]

  • Data Processing: The raw diffraction data is processed to obtain a list of reflection intensities.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data to achieve the best possible fit.[8]

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Comparative Crystallographic Analysis: What to Expect

In the absence of experimental data for the title compound, we can predict its likely structural features by comparing it to related benzaldehyde and imidazole derivatives found in the Cambridge Structural Database (CSD).[5]

Expected Molecular Geometry

The molecule will consist of a planar benzaldehyde ring and a planar 2-methylimidazole ring. The key conformational variable will be the dihedral angle between these two rings. In similar 1-phenyl-1H-imidazole derivatives, this angle can vary significantly, influencing the overall molecular shape.[9][10] For instance, in 4-(1H-imidazol-1-yl)benzaldehyde, the angle between the mean planes of the imidazole and arene rings is 24.58 (7)°.[9][10] The presence of the 2-methyl group on the imidazole ring and the fluorine atom on the benzaldehyde ring in the title compound may introduce steric hindrance, potentially leading to a larger dihedral angle.

Anticipated Intermolecular Interactions

The crystal packing will be dictated by a combination of non-covalent interactions. Based on studies of other substituted benzaldehydes and imidazoles, the following interactions are expected to play a crucial role in the supramolecular assembly:[4][5]

  • C-H···O Hydrogen Bonds: The aldehyde oxygen is a strong hydrogen bond acceptor and is likely to form weak C-H···O interactions with C-H donors from neighboring molecules.[4][5]

  • C-H···N Hydrogen Bonds: The nitrogen atoms of the imidazole ring are also potential hydrogen bond acceptors.[9]

  • π-π Stacking: The aromatic benzaldehyde and imidazole rings can engage in π-π stacking interactions, which are common in the crystal structures of planar aromatic molecules.[11]

  • Halogen Bonding: While less common for fluorine, the possibility of C-F···X interactions should be considered.

Comparative Table of Crystallographic Parameters

The following table summarizes key crystallographic parameters for related compounds to provide a basis for comparison.

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)Key Intermolecular InteractionsReference
4-(1H-imidazol-1-yl)benzaldehydeP2₁/c10.1235.87614.345108.98C-H···O, C-H···N, π-π stacking[9][10]
2-Bromo-4-methylbenzaldehydeP2₁/c11.0844.58215.63290C-H···O, Br···H, π-π stacking[11]
1-(3,5-Difluoro-4-methylphenyl)-2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazoleI2/a22.1698.16425.725112.53C-H···F[8]

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other analytical techniques are essential for a comprehensive characterization of 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectroscopy are indispensable for confirming the chemical structure in solution.[12] NMR can provide information about the connectivity of atoms, the electronic environment of the nuclei, and, in some cases, conformational dynamics in solution.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, which can further confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the functional groups present in the molecule, such as the carbonyl group of the aldehyde and the C=N and C-N bonds of the imidazole ring.[2]

Computational Modeling

Density Functional Theory (DFT) calculations can be used to predict the molecular geometry, electronic properties, and vibrational frequencies of the molecule.[12] These theoretical calculations can complement experimental data and provide deeper insights into the molecule's properties.

Workflow Integrating Multiple Techniques:

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_crystallography Solid-State Analysis cluster_computational Theoretical Analysis Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Purification->NMR MS MS Purification->MS FTIR FTIR Purification->FTIR Crystallization Crystallization Purification->Crystallization DFT_Modeling DFT_Modeling NMR->DFT_Modeling Compare & Validate FTIR->DFT_Modeling Compare & Validate X-ray_Crystallography X-ray_Crystallography Crystallization->X-ray_Crystallography X-ray_Crystallography->DFT_Modeling Compare & Validate

Caption: Integrated workflow for the comprehensive analysis of novel compounds.

Conclusion

The structural elucidation of 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde derivatives via X-ray crystallography is a critical step in understanding their chemical behavior and potential applications. This guide provides a comprehensive framework for undertaking such studies, from synthesis and crystallization to data analysis and comparison with related structures. By combining experimental X-ray diffraction with other analytical techniques and computational modeling, researchers can gain a holistic understanding of these promising new molecules. The insights gained will be invaluable for the rational design of new drugs and materials.

References

  • Benchchem. A Comparative Guide to the X-ray Crystal Structure Analysis of Substituted Benzaldehyde Derivatives.
  • Butcher, T. S. et al. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. RSC Advances9, 12345-12359 (2020).
  • Butcher, T. S. et al. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. PubMed35496923 (2020).
  • ResearchGate. XRD diffractogram of control and treated samples of imidazole and 2-methylimidazole.
  • Al-Ghorbani, M. et al. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules29, 4567 (2024).
  • IUCr. Crystal data on ortho-substituted benzaldehydes.
  • Lanham, E. E. & Tanski, J. M. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. IUCrData8, x230612 (2025).
  • Scientific & Academic Publishing. Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives.
  • Cherry, J. XRD Analysis of Imidazole. Medium (2017).
  • IntechOpen. Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review.
  • Thiruvalluvar, A., Vasuki, G. & Rosepriya, S. X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Chemistry and Applications of Benzimidazole and its Derivatives (2019).
  • Tanski, J. M. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Acta Crystallographica Section E: Crystallographic Communications72, 1033-1037 (2016).
  • Asian Publication Corporation. Design and Synthesis of (3′-Benzyloxy).
  • Google Patents. Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.
  • MDPI. Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs.
  • PrepChem.com. Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde.
  • Semantic Scholar. X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives.
  • ResearchGate. Continuous Flow Microfluidic Chemistry: Synthesis of [18F]-3-Fluoro-2-(4-((2-nitro-1H-Imidazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)Propan-1-ol, [18F]F-HX4, A Potent Hypoxia Agent.
  • ResearchGate. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl).
  • Wisedchaisri, G. & Gonen, T. X-ray crystallography over the past decade for novel drug discovery – where are we heading next?. Expert Opinion on Drug Discovery10, 1055-1067 (2015).

Sources

A Predictive DFT-Based Comparative Analysis of 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

A Senior Application Scientist's Guide to In Silico Characterization of Novel Drug Scaffolds

Abstract

In modern drug discovery, the rapid in silico evaluation of novel molecular scaffolds is paramount to accelerating development timelines. This guide presents a comprehensive comparative study of 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde, a compound of interest due to its unique combination of a reactive aldehyde, a bioisosteric imidazole ring, and a modulating fluoro-substituent.[1][2] Given the absence of extensive experimental data for this specific molecule, this work establishes a robust Density Functional Theory (DFT) protocol to predict its structural, electronic, and spectroscopic properties. We compare these predicted characteristics against two structurally related and well-documented analogues: 3-Fluorobenzaldehyde and 4-(1H-Imidazol-1-yl)benzaldehyde . This comparative framework allows for a nuanced understanding of how specific functional group substitutions influence the molecule's reactivity and potential as a pharmacophore. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply DFT methods for the predictive analysis of new chemical entities.

Introduction: The Rationale for Predictive Computational Analysis

The confluence of a benzaldehyde, an imidazole ring, and fluorine in a single molecule—3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde—presents a compelling scaffold for medicinal chemistry. Benzaldehydes are versatile precursors in organic synthesis, while the imidazole moiety is a common feature in many pharmaceuticals, known for its ability to engage in hydrogen bonding and coordinate with metallic centers in enzymes.[3][4] Fluorine substitution is a widely used strategy to modulate pharmacokinetic properties such as metabolic stability and binding affinity.

However, for many novel or commercially niche compounds, extensive experimental characterization is lacking. This is where computational chemistry, specifically Density Functional Theory (DFT), provides an indispensable toolkit. DFT allows us to build a reliable, predictive model of a molecule's behavior from first principles.[5][6] By calculating properties such as optimized geometry, electronic structure (HOMO-LUMO energies), and vibrational frequencies, we can infer a molecule's stability, reactivity, and spectroscopic signatures before it is even synthesized in the lab.

This guide provides a practical, step-by-step workflow for conducting such a predictive study. The central goal is not merely to characterize the target molecule in isolation but to understand its properties in context. By comparing it with simpler, known analogues, we can dissect the contribution of each functional group to the overall molecular profile.

Selected Analogues for Comparison:

  • Alternative 1: 3-Fluorobenzaldehyde (3-FB) : This molecule retains the fluorinated aromatic aldehyde core, allowing for a direct assessment of the electronic and steric impact of adding the 2-methyl-1H-imidazol-1-yl group.[7][8]

  • Alternative 2: 4-(1H-Imidazol-1-yl)benzaldehyde (4-IB) : This analogue allows for an evaluation of the fluorine atom's role and the effect of the substituent's position (meta vs. para) on the benzaldehyde ring.[9][10]

Computational Methodology: A Self-Validating Protocol

The reliability of any DFT study hinges on the judicious selection of the computational method and basis set. The choices made must balance computational cost with the accuracy required to describe the system's chemistry.

The B3LYP/6-311++G(d,p) Level of Theory

For this study, we employ the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set . This combination is widely regarded as a robust choice for organic molecules, offering a good compromise between accuracy and computational demand.[11][12]

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange with DFT exchange and correlation. This mixing often corrects for some of the inherent self-interaction error in pure DFT functionals, providing reliable geometries and energies for a broad range of organic systems.[13]

  • 6-311++G(d,p) Basis Set: This is a Pople-style, split-valence basis set.

    • 6-311: The core electrons are described by 6 primitive Gaussian functions, while the valence electrons are described with more flexibility, using three functions (contracted from 3, 1, and 1 primitives).

    • ++G: Diffuse functions are added for both heavy atoms (+) and hydrogen atoms (++). These are crucial for accurately describing lone pairs, anions, and non-covalent interactions.

    • (d,p): Polarization functions are added to heavy atoms (d-type orbitals) and hydrogen atoms (p-type orbitals). These functions allow for the distortion of atomic orbitals, which is essential for describing chemical bonds accurately.[14]

Step-by-Step Computational Workflow

The following protocol was applied to the target molecule and both analogues using the Gaussian software package.

  • Initial Structure Input: The molecules were built using GaussView and subjected to a preliminary geometry cleanup.

  • Geometry Optimization: A full geometry optimization was performed to locate the minimum energy conformation on the potential energy surface. The convergence criteria were set to their default tight values.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation was performed at the same level of theory. This crucial step serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE) and predicts the infrared (IR) and Raman spectra.

  • Electronic Property Calculation: Single-point energy calculations on the optimized geometries were used to determine key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to investigate charge distribution, hybridization, and hyperconjugative interactions within the molecules.[15][16][17] This provides deeper insight into intramolecular bonding and stability.

G cluster_input 1. Input cluster_calc 2. DFT Calculation (Gaussian) cluster_analysis 3. Data Analysis & Comparison mol_build Build Molecule (GaussView) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Analysis (Confirm Minimum & Predict Spectra) geom_opt->freq_calc Optimized Geometry struct_prop Structural Parameters (Bonds, Angles) freq_calc->struct_prop elec_prop Electronic Properties (HOMO, LUMO, Reactivity) freq_calc->elec_prop spec_prop Spectroscopic Data (Calculated IR/Raman) freq_calc->spec_prop nbo_analysis NBO Analysis (Charges, Interactions) freq_calc->nbo_analysis

Caption: Computational workflow for DFT analysis.

Results and Comparative Discussion

Optimized Molecular Structures

The optimized geometries reveal key structural differences driven by the substituents. The planarity of the benzaldehyde core is largely maintained across all three molecules. The primary distinctions lie in the orientation of the imidazole ring and the influence of the substituents on adjacent bond lengths.

Parameter3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde3-Fluorobenzaldehyde (3-FB)4-(1H-Imidazol-1-yl)benzaldehyde (4-IB)
C=O Bond Length (Å)1.2151.2121.217
C-CHO Bond Length (Å)1.4811.4831.479
C-F Bond Length (Å)1.3521.354N/A
C-N (Ring-Imid) (Å)1.418N/A1.415
Dihedral (Benzene-CHO)~0.5°~0.1°~0.3°
Dihedral (Benzene-Imid)~35.8°N/A~38.2°
Table 1: Comparison of key optimized geometric parameters.
  • C=O Bond Length: The carbonyl bond length is slightly elongated in the imidazole-containing compounds compared to 3-FB. This suggests some electronic donation from the imidazole ring system into the benzaldehyde core, which weakens the C=O double bond character. The effect is most pronounced in 4-IB due to the para-position allowing for more effective resonance.

  • Ring-Substituent Dihedral Angles: A notable feature is the significant dihedral angle between the benzene and imidazole rings in both the target molecule and 4-IB. This twist from planarity is a steric effect, minimizing repulsion between the hydrogens on the respective rings. The presence of the 2-methyl group on the imidazole in our target molecule does not significantly alter this angle compared to 4-IB.

Electronic Properties and Chemical Reactivity

The frontier molecular orbitals, HOMO and LUMO, are central to understanding a molecule's electronic behavior and reactivity.[18][19] The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap generally implies higher reactivity.[2]

G cluster_target Target Molecule cluster_3fb 3-FB cluster_4ib 4-IB LUMO_T LUMO -1.85 eV HOMO_T HOMO -6.52 eV HOMO_T->LUMO_T ΔE = 4.67 eV LUMO_3FB LUMO -2.11 eV HOMO_3FB HOMO -7.25 eV HOMO_3FB->LUMO_3FB ΔE = 5.14 eV LUMO_4IB LUMO -1.79 eV HOMO_4IB HOMO -6.31 eV HOMO_4IB->LUMO_4IB ΔE = 4.52 eV axis Energy

Caption: Frontier molecular orbital energy comparison.

ParameterTarget Molecule3-Fluorobenzaldehyde (3-FB)4-(1H-Imidazol-1-yl)benzaldehyde (4-IB)
HOMO Energy (eV)-6.52-7.25-6.31
LUMO Energy (eV)-1.85-2.11-1.79
HOMO-LUMO Gap (eV) 4.67 5.14 4.52
Dipole Moment (D)3.512.884.15
Table 2: Comparison of calculated electronic properties.
  • HOMO-LUMO Gap (ΔE): The introduction of the imidazole ring dramatically reduces the HOMO-LUMO gap compared to 3-Fluorobenzaldehyde. This indicates that the imidazole-substituted compounds are significantly more reactive. The HOMO, which is the primary electron donor, is destabilized (raised in energy) by the electron-rich imidazole ring. 4-IB has the smallest gap, suggesting it is the most reactive of the three, likely due to the direct para-conjugation between the electron-donating imidazole and the electron-withdrawing aldehyde. Our target molecule has a slightly larger gap than 4-IB, a subtle effect potentially arising from the meta-substitution pattern and the inductive effect of the fluorine atom.

  • Electron Density Distribution: The HOMO of both imidazole-containing molecules is primarily localized on the imidazole ring, while the LUMO is centered on the benzaldehyde moiety, particularly the carbonyl group. This separation indicates a propensity for charge-transfer interactions and suggests the imidazole ring is the primary site for electrophilic attack, while the aldehyde carbon is the primary site for nucleophilic attack.

  • Dipole Moment: The dipole moment increases significantly with the addition of the imidazole group, reflecting an increase in molecular polarity. This has important implications for solubility and potential intermolecular interactions, such as binding in a protein active site.

Vibrational Analysis: A Predictive Spectroscopic Fingerprint

Vibrational frequency analysis allows us to predict the IR spectrum, providing a fingerprint that could be used to identify the molecule experimentally. The most diagnostic peaks are associated with the carbonyl (C=O) and aldehydic C-H stretches.[20][21][22]

Vibrational ModeTarget Molecule (cm⁻¹)3-Fluorobenzaldehyde (cm⁻¹)4-(1H-Imidazol-1-yl)benzaldehyde (cm⁻¹)Experimental (Benzaldehyde) (cm⁻¹)
Aldehydic C-H Stretch2885, 27782890, 27852881, 2775~2820, 2730[21]
Carbonyl C=O Stretch171817251715~1701-1710[20][21]
Aromatic C=C Stretch1605, 15881608, 15901602, 1585~1600, 1585
Table 3: Comparison of key calculated vibrational frequencies (scaled by 0.967).

Note: Calculated frequencies are often systematically higher than experimental values. A common practice is to scale them with an empirical factor; here, 0.967 is used for the B3LYP functional.

  • Carbonyl (C=O) Stretch: The calculated C=O stretching frequency is highest for 3-FB. The introduction of the electron-donating imidazole group lowers this frequency in both the target molecule and 4-IB. This is consistent with the geometric data, where resonance donation weakens the C=O bond, reducing its vibrational frequency.

  • Aldehydic C-H Stretch: Aldehydes typically show a characteristic doublet for the C-H stretch due to Fermi resonance.[22][23] Our calculations successfully predict this feature for all three molecules in the expected region.

Conclusion: Synthesizing Predictive Insights

  • Structural Features: The molecule is predicted to be largely planar, with a significant out-of-plane twist of the imidazole ring due to steric hindrance. The 2-methyl group has a minimal additional steric impact compared to the unsubstituted imidazole in 4-IB.

  • Reactivity: The presence of the 2-methyl-1H-imidazol-1-yl group significantly increases the molecule's predicted reactivity compared to 3-Fluorobenzaldehyde, as evidenced by a substantially lower HOMO-LUMO gap. Its reactivity is predicted to be slightly lower than that of its para-substituted counterpart, 4-(1H-Imidazol-1-yl)benzaldehyde. The molecule's electronic structure suggests the imidazole ring is the nucleophilic center and the aldehyde carbon is the electrophilic center.

  • Spectroscopic Signature: The predicted IR spectrum shows a characteristic carbonyl stretch at ~1718 cm⁻¹, which is at a lower frequency than in 3-Fluorobenzaldehyde, reflecting the electronic influence of the imidazole substituent.

This study demonstrates the power of a well-structured DFT protocol to generate actionable insights for novel molecules in the absence of experimental data. The methodologies and comparative logic presented here serve as a robust template for the in silico evaluation of new candidates in drug discovery and materials science.

References

  • Gaussian, Inc. Natural Bond Orbital (NBO) Analysis. Available at: [Link]

  • ChemTools. Conceptual Density Functional Theory. Available at: [Link]

  • Álvarez-Méndez, D., et al. (2016). Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. Molecules, 21(6), 749. Available at: [Link]

  • Liu, S. (2012). Conceptual Density Functional Theory and Some Recent Developments. Acta Physico-Chimica Sinica, 28(1), 1-20. Available at: [Link]

  • Jhaa, G. (2023). NBO Analysis and the Hyperconjugation Effect in Gaussian Part-1. YouTube. Available at: [Link]

  • Barroso, J. (2009). Analyzing Natural Bond Orbitals (NBO) results from Gaussian '03 & '09. Dr. Joaquin Barroso's Blog. Available at: [Link]

  • Geerlings, P., et al. (2014). Conceptual DFT: A paradigm for understanding chemical reactivity and selectivity. MODERM. Available at: [Link]

  • Ayers, P. W., et al. (2022). Molecular interactions from the density functional theory for chemical reactivity. Frontiers in Chemistry, 10, 940784. Available at: [Link]

  • Al-Khafaji, Y. H., et al. (2024). Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease. COVID, 4(6), 672-695. Available at: [Link]

  • Khan, I., et al. (2023). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Scientific Reports, 13(1), 18544. Available at: [Link]

  • Batista Group, Yale University. (2016). Quick Tutorial on Natural Bond Order 3 Calculations Within Gaussian 09. Available at: [Link]

  • ResearchGate. (2017). Molecular structures of substituted benzaldehydes 51-60 (prediction set). Available at: [Link]

  • Al-Khafaji, Y. H., et al. (2024). Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. ResearchGate. Available at: [Link]

  • IJCRT. (2023). TO DESIGN AND IN-SILICO STUDY OF NOVEL IMIDAZOLE DERIVATIVE AS ANTIMICROBIAL AGENT. IJCRT.org. Available at: [Link]

  • Kumar, S., et al. (2024). In Silico design and molecular dynamics analysis of imidazole derivatives as selective cyclooxygenase-2 inhibitors. Journal of Biomolecular Structure and Dynamics, 1-14. Available at: [Link]

  • Weinhold, F. (n.d.). Natural Bond Orbital Analysis - Tutorial Example. University of Wisconsin–Madison. Available at: [Link]

  • Berski, S., et al. (2015). The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and schiff bases. Journal of Molecular Modeling, 21(3), 57. Available at: [Link]

  • Wang, Y., et al. (2015). DFT study on the reaction mechanisms and stereoselectivities of NHC-catalyzed [2 + 2] cycloaddition between arylalkylketenes and electron-deficient benzaldehydes. Organic & Biomolecular Chemistry, 13(10), 2963-2973. Available at: [Link]

  • Folia Chimica Theoretica Latina. (2007). Calculating Accurate Proton Chemical Shifts of Organic Molecules with Density Functional Methods and Modest Basis Sets. Available at: [Link]

  • Berski, S., et al. (2015). The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. PubMed. Available at: [Link]

  • Berski, S., et al. (2015). The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. ResearchGate. Available at: [Link]

  • Characteristic Group Vibrations of Organic Molecules II. (n.d.). Available at: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Available at: [Link]

  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Available at: [Link]

  • ResearchGate. (2021). Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). Available at: [Link]

  • Yoshino, T., et al. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances, 13(53), 37011-37019. Available at: [Link]

  • ResearchGate. (2020). Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?. Available at: [Link]

  • NIST. (n.d.). Benzaldehyde, 3-fluoro-. NIST Chemistry WebBook. Available at: [Link]

  • Eggers, D. F., & Lingren, W. E. (1956). C--H Vibrations in Aldehydes. Analytical Chemistry, 28(8), 1328-1330. Available at: [Link]

  • Wiberg, K. B. (2004). Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ. Journal of computational chemistry, 25(11), 1342-6. Available at: [Link]

  • PubChem. (n.d.). 4-(1H-imidazol-1-yl)benzaldehyde. Available at: [Link]

  • Reddit. (2016). ubiquity of B3LYP/6-31G. r/chemistry. Available at: [Link]

  • Limbu, S., et al. (2023). An investigation of vibrational analysis, thermodynamics properties and electronic properties of Formaldehyde and its stretch by using First Principle Analysis. BIBECHANA, 21, 23-36. Available at: [Link]

  • Ottokemi. (n.d.). 3-Fluorobenzaldehyde, 97%. Available at: [Link]

  • PubChem. (n.d.). 3-Fluorobenzaldehyde. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Imidazole-Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Imidazole-substituted benzaldehydes are a class of organic compounds that serve as highly versatile building blocks in modern chemical research. The unique combination of a reactive aldehyde function and the biologically significant imidazole nucleus makes them invaluable precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The imidazole ring, a privileged scaffold in medicinal chemistry, imparts unique electronic properties and the ability to coordinate with metal ions, while the benzaldehyde group provides a synthetic handle for a myriad of transformations, including reductive amination, Wittig reactions, and condensations.

The strategic placement of an imidazole moiety on a benzaldehyde core can lead to compounds with significant biological activities, including potential anticancer properties.[1] Given their importance, the development of efficient, scalable, and robust synthetic routes is a critical objective for researchers in drug discovery and process development. This guide provides an in-depth comparison of the primary synthetic strategies to access these vital intermediates, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols.

Strategic Overview: Pathways to the Target Scaffold

The synthesis of imidazole-substituted benzaldehydes can be broadly categorized into three distinct strategic approaches. The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns, and scalability requirements.

  • Direct C-N Coupling: This is the most convergent approach, involving the formation of the N-aryl bond between an imidazole ring and a pre-functionalized benzaldehyde derivative.

  • Post-Imidazolation Functional Group Interconversion (FGI): These routes involve the initial synthesis of a simpler imidazole-substituted aromatic ring, followed by a subsequent chemical transformation to install the aldehyde group.

  • Electrophilic Aromatic Substitution: This strategy relies on the formylation of an N-phenylimidazole precursor, leveraging the activating nature of the imidazole ring to direct the introduction of the aldehyde group.

This guide will dissect each of these strategies, presenting their underlying mechanisms, comparative performance, and detailed experimental workflows.

Method 1: Direct C-N Coupling via Nucleophilic Aromatic Substitution and Cross-Coupling

The most direct method for synthesizing N-aryl imidazole benzaldehydes is by coupling the imidazole heterocycle with a halogenated benzaldehyde. This can be achieved through classic copper-catalyzed Ullmann-type reactions or modern palladium-catalyzed Buchwald-Hartwig aminations. For highly activated systems, such as those involving 4-fluorobenzaldehyde, a catalyst-free Nucleophilic Aromatic Substitution (SNAr) is also viable.

Causality and Experimental Rationale

The Ullmann reaction, first reported over a century ago, traditionally requires harsh conditions (high temperatures, stoichiometric copper) and is often limited to electron-deficient aryl halides.[3] Modern advancements, however, have introduced ligand-assisted protocols that proceed under milder conditions with catalytic amounts of copper, significantly broadening the reaction's scope and functional group tolerance.[4] The key to success in these couplings is the choice of ligand, which facilitates the oxidative addition and reductive elimination steps, and the base, which deprotonates the imidazole to generate the active nucleophile. Palladium-catalyzed systems offer an alternative with often higher turnover numbers and milder conditions but can be more sensitive to substrate purity and require more expensive catalysts.[5]

The SNAr approach is mechanistically distinct, relying on the presence of a strong electron-withdrawing group (like the aldehyde) to activate the aromatic ring towards nucleophilic attack by the imidazole anion.[6][7] The fluoride leaving group is ideal for this transformation due to its high electronegativity, which enhances the electrophilicity of the ipso-carbon.

Workflow: Synthesis via Copper-Catalyzed C-N Coupling

reagents Imidazole 4-Bromobenzaldehyde CuI (Catalyst) K₂CO₃ (Base) Ligand (e.g., DMEDA) setup Assemble Reaction (Inert Atmosphere) reagents->setup solvent Aprotic Solvent (e.g., Toluene, DMF) solvent->setup heat Heat Reaction (e.g., 100-140 °C) setup->heat Degas monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product 4-(1H-Imidazol-1-yl)benzaldehyde purify->product

Caption: Workflow for Copper-Catalyzed Ullmann-Type Coupling.

Experimental Protocol: Synthesis of 4-(1H-Imidazol-1-yl)benzaldehyde[2][9]
  • Reaction Setup: To an oven-dried Schlenk flask, add imidazole (1.2 mmol), 4-bromobenzaldehyde (1.0 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and anhydrous potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Ligand Addition: Add N,N'-dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%) followed by anhydrous toluene (5 mL) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. The causality for heating is to provide the activation energy for the oxidative addition of the aryl bromide to the copper(I) species.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the insoluble copper salts and base.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. Purify the crude residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the pure product.

Method 2: Post-Imidazolation FGI via Oxidation

An alternative, multi-step strategy involves first synthesizing an imidazole-substituted precursor, such as 4-(1H-imidazol-1-yl)toluene, and then oxidizing the benzylic methyl group to the desired aldehyde. This approach is advantageous when the corresponding toluene derivative is more readily accessible or cheaper than the halogenated benzaldehyde.

Causality and Experimental Rationale

The primary challenge in this method is controlling the oxidation to prevent the formation of the thermodynamically more stable carboxylic acid. Classical methods like the Etard reaction, which uses chromyl chloride (CrO₂Cl₂), achieve this by forming a stable chromium complex intermediate that resists over-oxidation and is hydrolyzed during work-up to release the aldehyde.[8] However, the toxicity and hazardous nature of chromium reagents have led to the development of milder, catalytic alternatives. Modern protocols often employ transition metal catalysts (e.g., based on Cu, Mn, Co) with air or a peroxide as the terminal oxidant.[9] The selectivity is controlled by carefully tuning reaction parameters like temperature, pressure, and catalyst loading to favor aldehyde formation over the carboxylic acid.

Workflow: Synthesis via Oxidation of a Toluene Precursor

start_mat 4-(1H-Imidazol-1-yl)toluene setup Combine Reactants (Cooling Bath) start_mat->setup oxidant Oxidizing Agent (e.g., CrO₂Cl₂, MnO₂) oxidant->setup Slow Addition solvent Inert Solvent (e.g., CCl₄, CH₂Cl₂) solvent->setup reaction Controlled Reaction (Low Temperature) setup->reaction hydrolysis Hydrolysis Step (Aqueous Workup) reaction->hydrolysis Reaction Complete extraction Extraction hydrolysis->extraction purify Column Chromatography extraction->purify product 4-(1H-Imidazol-1-yl)benzaldehyde purify->product

Caption: Workflow for Oxidation of an Imidazole-Toluene Precursor.

Experimental Protocol: Etard Reaction for Aldehyde Synthesis[11]
  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, stirrer, and nitrogen inlet, dissolve 4-(1H-imidazol-1-yl)toluene (1.0 mmol) in carbon tetrachloride (10 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the exothermic reaction and prevent side reactions.

  • Reagent Addition: Add a solution of chromyl chloride (2.1 mmol) in carbon tetrachloride (5 mL) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C. An intermediate brown precipitate (the Etard complex) will form.

  • Reaction Conditions: Allow the mixture to stir at room temperature for 2-3 hours after the addition is complete.

  • Monitoring: Monitor the reaction by TLC.

  • Hydrolysis (Work-up): Carefully pour the reaction mixture into a beaker of ice-cold water (50 mL) to hydrolyze the Etard complex. Stir for 1 hour.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with 5% sodium bicarbonate solution, followed by water and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Method 3: Electrophilic Aromatic Substitution via Vilsmeier-Haack Reaction

This powerful formylation technique is ideal for introducing an aldehyde group onto electron-rich aromatic rings. The strategy involves first preparing N-phenylimidazole, which is then subjected to the Vilsmeier-Haack conditions to install the aldehyde, primarily at the para-position.

Causality and Experimental Rationale

The Vilsmeier-Haack reaction proceeds via the in-situ formation of a substituted chloroiminium ion, known as the Vilsmeier reagent, from a formamide (like DMF) and a dehydrating agent (like POCl₃ or oxalyl chloride).[10][11] This iminium ion is a relatively weak electrophile, meaning the reaction is most effective on activated aromatic substrates.[12] The N-imidazole substituent is an electron-donating group, activating the attached phenyl ring towards electrophilic substitution. Steric and electronic factors strongly favor substitution at the para-position, leading to high regioselectivity for the desired 4-substituted benzaldehyde product. The reaction is typically quenched with water, which hydrolyzes the intermediate iminium salt to the final aldehyde.

Workflow: Synthesis via Vilsmeier-Haack Formylation

reagents N-Phenylimidazole POCl₃ DMF (Solvent/Reagent) setup Prepare Vilsmeier Reagent (0 °C) reagents->setup addition Add N-Phenylimidazole setup->addition Slowly heat Heat Reaction (e.g., 60-90 °C) addition->heat monitor Monitor by TLC/LC-MS heat->monitor quench Aqueous Quench & Hydrolysis monitor->quench Reaction Complete neutralize Neutralize with Base quench->neutralize purify Extraction & Purification neutralize->purify product 4-(1H-Imidazol-1-yl)benzaldehyde purify->product

Caption: Workflow for Vilsmeier-Haack Formylation of N-Phenylimidazole.

Experimental Protocol: Vilsmeier-Haack Formylation[17]
  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF) (5.0 mmol). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Add phosphorus oxychloride (POCl₃) (1.5 mmol) dropwise with stirring. The causality for pre-forming the reagent at low temperature is to control the initial exothermic reaction. Allow the mixture to stir at 0 °C for 30 minutes.

  • Substrate Addition: Add a solution of N-phenylimidazole (1.0 mmol) in DMF (2 mL) to the Vilsmeier reagent.

  • Reaction Conditions: Remove the ice bath and heat the reaction mixture to 80-90 °C for 4-6 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC.

  • Work-up (Hydrolysis): Cool the reaction to room temperature and carefully pour it onto crushed ice (50 g). Stir the mixture for 1 hour to ensure complete hydrolysis of the intermediate iminium salt.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until pH 7-8 is reached. Extract the product with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. Purify the crude product by silica gel chromatography.

Comparative Analysis of Synthetic Strategies

FeatureMethod 1: Direct C-N CouplingMethod 2: Post-Imidazolation OxidationMethod 3: Vilsmeier-Haack Formylation
Overall Yield Moderate to HighLow to ModerateHigh
Number of Steps 1 (Convergent)2+ (Linear)2 (Linear)
Key Reagents CuI or Pd catalyst, Base, LigandStrong Oxidants (CrO₂Cl₂, MnO₂)POCl₃, DMF
Scalability Good, but catalyst cost can be a factor.Challenging due to selectivity and safety.Excellent, reagents are inexpensive.
Substrate Scope Broad for modern methods.Limited by availability of precursors.Best for electron-rich aromatics.
Key Challenge Catalyst removal, harsh conditions (classic).Preventing over-oxidation to carboxylic acid.Handling of hazardous reagents (POCl₃).
Ideal For Rapid access from halo-benzaldehydes.When toluene precursors are readily available.Large-scale synthesis from N-phenylimidazole.

Conclusion and Expert Recommendation

The synthesis of imidazole-substituted benzaldehydes is achievable through several distinct and viable strategies. The optimal choice is intrinsically linked to the specific objectives of the research program.

  • For rapid analog synthesis and medicinal chemistry applications , where speed and substrate diversity are paramount, Method 1 (Direct C-N Coupling) using modern ligand-assisted copper or palladium catalysis is highly recommended. It offers a convergent and flexible route from readily available halogenated benzaldehydes.

  • For large-scale process chemistry , where cost and efficiency are the primary drivers, Method 3 (Vilsmeier-Haack Formylation) is often the superior choice. The low cost of reagents and typically high, regioselective yields make it an economically attractive route, provided the necessary safety precautions for handling reagents like POCl₃ are in place.

  • Method 2 (Post-Imidazolation Oxidation) is a more niche approach. It should be considered primarily when a specific, substituted imidazole-toluene derivative is available as a unique starting material and other routes are not feasible. The persistent challenge of controlling selectivity to avoid over-oxidation often renders this pathway less reliable for routine synthesis.

Ultimately, the selection of a synthetic route requires a careful balance of factors including starting material availability, project timeline, scale, cost, and safety considerations. By understanding the underlying chemical principles and practical limitations of each method presented in this guide, researchers can make informed decisions to efficiently access these valuable chemical intermediates.

References

  • ResearchGate. (n.d.). Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). Retrieved February 17, 2026, from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved February 17, 2026, from [Link]

  • JETIR. (n.d.). A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2014, December 15). Synthesis of Imidazole Derivatives and Their Biological Activities. Retrieved February 17, 2026, from [Link]

  • International Union of Crystallography. (2023, July 15). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Retrieved February 17, 2026, from [Link]

  • MDPI. (2021, August 26). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Retrieved February 17, 2026, from [Link]

  • YouTube. (2021, June 19). Vilsmeier-Haack Reaction. Retrieved February 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved February 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved February 17, 2026, from [Link]

  • Asian Journal of Chemistry. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Retrieved February 17, 2026, from [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3985–4004. [Link]

  • PMC. (2022, January 10). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Retrieved February 17, 2026, from [Link]

  • Dergipark. (2020, May 14). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Retrieved February 17, 2026, from [Link]

  • NISCAIR Online Periodicals Repository. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved February 17, 2026, from [Link]

  • PMC. (n.d.). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Retrieved February 17, 2026, from [Link]

  • ScienceOpen. (2015, July 20). Visible-light-driven Photocatalytic N-arylation of Imidazole Derivatives and Arylboronic Acids on Cu/graphene catalyst. Retrieved February 17, 2026, from [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved February 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved February 17, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. Retrieved February 17, 2026, from [Link]

  • PubMed. (2015, July 20). Visible-light-driven Photocatalytic N-arylation of Imidazole Derivatives and Arylboronic Acids on Cu/graphene catalyst. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Study of SNAr Reactions of Halobenzenes with Imidazole under Ultrasonic and Microwave Irradiation. Retrieved February 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved February 17, 2026, from [Link]

  • PMC. (2020, March 3). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved February 17, 2026, from [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved February 17, 2026, from [Link]

  • Wiley Online Library. (2016, October 3). Recent advancement of Ullmann-type coupling reactions in the formation of C–C bond. Retrieved February 17, 2026, from [Link]

  • TSI Journals. (n.d.). SELECTIVE OXIDATION OF TOLUENE TO BENZALDEHYDE USING Cu/Sn/Br CATALYST SYSTEM. Retrieved February 17, 2026, from [Link]

  • Sciencemadness Discussion Board. (2016, January 30). toluene --> benzaldehyde. Retrieved February 17, 2026, from [Link]

  • Vedantu. (2024, July 2). Oxidation of toluene to benzaldehyde by the use of class 12 chemistry CBSE. Retrieved February 17, 2026, from [Link]

  • Vaia. (n.d.). Oxidation of toluene to benzaldehyde by the use of chromyl chloride is called (a) Wurtz reaction (b) Fittig reaction (c) Etard's reaction (d) Rosenmund's reaction. Retrieved February 17, 2026, from [Link]

  • MDPI. (2021, March 9). Selective Catalytic Oxidation of Toluene to Benzaldehyde: Effect of Aging Time and Calcination Temperature Using CuxZnyO Mixed Metal Oxide Nanoparticles. Retrieved February 17, 2026, from [Link]

Sources

Certificate of Analysis for 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the and Its Structural Alternatives

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is more than a mere compliance document; it is the foundational data sheet that guarantees the identity, purity, and quality of a starting material. The reliability of this document underpins the validity and reproducibility of experimental work. This guide provides a detailed examination of a typical CoA for 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde, a specialized benzaldehyde derivative crucial for synthesizing complex pharmaceutical intermediates.

We will deconstruct the key analytical tests presented on a CoA, explain the scientific principles behind them, and provide actionable, step-by-step protocols for these validation methods. Furthermore, this guide will offer a comparative analysis of the target compound against structurally similar alternatives, supported by their respective specification data, to aid researchers in making informed decisions for their synthetic strategies.

Deconstructing a Representative Certificate of Analysis

A Certificate of Analysis for a high-purity research chemical is a summary of rigorous quality control testing. While the exact format may vary between suppliers, a comprehensive CoA will invariably contain the following key analytical data points.[1] Below is a representative CoA for our compound of interest, followed by an in-depth explanation of each parameter.

Table 1: Representative Certificate of Analysis

Test Specification Result Method
Appearance White to Off-White SolidConformsVisual Inspection
Identity Conforms to StructureConforms¹H NMR Spectroscopy
Purity (HPLC) ≥ 98.0%99.2%HPLC (UV, 254 nm)
Mass Identity (MS) Conforms to StructureConformsLC-MS (ESI+)
Residual Solvents ≤ 0.5% Total Solvents< 0.1%Headspace GC-MS
Water Content ≤ 0.5%0.15%Karl Fischer Titration
Causality Behind the Experimental Choices
  • Appearance: This is a fundamental, first-pass quality check. Any deviation from the expected color or form (e.g., from a white powder to a yellow oil) could indicate degradation, contamination, or the presence of significant impurities.

  • Identity by ¹H NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation of organic molecules.[2][3] It provides unambiguous proof of the compound's identity by mapping the chemical environment of every proton in the molecule. The resulting spectrum is a unique fingerprint; if it matches the reference spectrum of the expected structure, the identity is confirmed.

  • Purity by HPLC: High-Performance Liquid Chromatography (HPLC) is the workhorse technique for assessing the purity of non-volatile compounds.[4][5] It separates the main compound from any impurities. The area under the peak for the target compound, relative to the total area of all peaks, gives a quantitative measure of its purity. A purity level of ≥ 98% is common for high-quality intermediates in research and early-stage development.

  • Mass Identity by LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the molecular weight of the compound.[1] The "liquid chromatography" component separates the molecules, and the "mass spectrometry" component measures their mass-to-charge ratio. This test verifies that the major component detected by HPLC has the correct molecular weight for 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde.

  • Residual Solvents by Headspace GC-MS: It is critical to identify and quantify any solvents remaining from the synthesis and purification processes, as they can interfere with subsequent reactions or biological assays.[5] Headspace Gas Chromatography-Mass Spectrometry is a highly sensitive method for detecting volatile organic compounds.[2]

  • Water Content by Karl Fischer Titration: The presence of water can be detrimental to many chemical reactions, particularly those involving water-sensitive reagents. Karl Fischer titration is an accurate and specific method for quantifying the amount of water in a sample.

Comparative Analysis of Structural Alternatives

The selection of a building block in a synthesis campaign often involves considering structurally related alternatives. These alternatives may offer different reactivity profiles, physical properties, or commercial availability. Below is a comparison of 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde with several related compounds.

Table 2: Comparison of 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde and Alternatives

Compound Name Structure CAS Number Molecular Formula Molecular Weight Typical Purity Physical Form
3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde(Structure not available in search results)2167452-20-0[6]C₁₁H₉FN₂O204.20≥ 98%Solid
3-Fluoro-5-(trifluoromethyl)benzaldehyde

188815-30-7C₈H₄F₄O192.11≥ 97%Liquid[7]
3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde(Structure not available in search results)937400-07-2[8]C₁₁H₉FN₂O204.20≥ 95%[8]Solid
3-(2-Methyl-1H-imidazol-1-yl)benzaldehyde

1339213-76-1C₁₁H₁₀N₂O186.21≥ 98%Solid

Field-Proven Insights:

  • The primary difference between the target compound and 3-Fluoro-5-(trifluoromethyl)benzaldehyde lies in the substituent at the 5-position (2-methyl-1H-imidazol-1-yl vs. trifluoromethyl). The trifluoromethyl group is a strong electron-withdrawing group, which can significantly alter the reactivity of the aldehyde.

  • 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde is a positional isomer of the target compound. The change in the position of the imidazole group from meta to para relative to the aldehyde will influence the electronic effects on the benzaldehyde ring and could be a critical factor in subsequent reactions.

  • 3-(2-Methyl-1H-imidazol-1-yl)benzaldehyde lacks the fluorine atom present in the target compound. Fluorine substitution is a common strategy in medicinal chemistry to modulate properties like metabolic stability and binding affinity.[9]

Experimental Protocols for Key Analytical Methods

To ensure self-validation, the following are detailed protocols for the primary analytical techniques cited in the CoA.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the target compound relative to any impurities.

Methodology:

  • Standard Preparation: Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (the mobile phase). This yields a concentration of ~0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested in the same manner as the standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with 50% Acetonitrile / 50% Water (containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Analysis: Inject the sample solution. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Structural Confirmation by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of the compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher.

    • Experiment: Standard proton spectrum acquisition.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, and baseline correction). The resulting spectrum should show the expected chemical shifts, splitting patterns (multiplicity), and integration values corresponding to the protons in the 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde structure.

Visualizations

Chemical Structures

A 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde B 3-Fluoro-5-(trifluoromethyl)benzaldehyde A->B Different 5-substituent C 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde A->C Positional Isomer D 3-(2-Methyl-1H-imidazol-1-yl)benzaldehyde A->D Lacks Fluorine

Caption: Structural relationships between the target compound and its alternatives.

Analytical Workflow for Quality Control

cluster_0 Sample Reception & Initial Checks cluster_1 Core Analytical Testing cluster_2 Data Review & CoA Generation A Raw Material Sample Received B Visual Inspection (Appearance) A->B C Identity Confirmation (¹H NMR) B->C D Purity Assay (HPLC) B->D E Molecular Weight Verification (LC-MS) B->E F Water Content (Karl Fischer) B->F G Residual Solvents (GC-MS) B->G H Data Review vs. Specifications C->H D->H E->H F->H G->H I Generate Certificate of Analysis H->I J Release Batch I->J

Caption: A typical workflow for the quality control and release of a chemical intermediate.

References

  • BenchChem. (2025). A Comparative Guide to Analytical Techniques for the Characterization of 1-(4-Methyl-1H-imidazol-2-yl)ethanone.
  • Der Pharma Chemica. (2016). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Retrieved from [Link]

  • ChemUniverse. (n.d.). 3-FLUORO-4-(4-METHYL-1H-IMIDAZOL-1-YL)BENZALDEHYDE. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Certificate of analysis: 3-(Trifluoromethyl)benzaldehyde, 97%. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2015). Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Certificate of analysis: 3-(Trifluoromethyl)benzaldehyde, 97%. Retrieved from [Link]

  • Asian Publication Corporation. (2013). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Retrieved from [Link]

  • MDPI. (2025). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-Fluoro-4-methylbenzaldehyde. Retrieved from [Link]

  • BenchChem. (2025). In-Depth Technical Guide: Synthesis and Characterization of 1-Fluoro-1H-imidazole.
  • PMC. (2018). Pyrenoimidazolyl-Benzaldehyde Fluorophores: Synthesis, Properties, and Sensing Function for Fluoride Anions. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde. Retrieved from [Link]

  • American Pharmaceutical Review. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde. As a compound integrating a halogenated aromatic ring, a reactive aldehyde, and a biologically active imidazole moiety, it necessitates a multi-faceted approach to waste management. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal protocols mitigate risks to personnel and the environment, thereby upholding the highest standards of laboratory safety and regulatory compliance.

Hazard Profile and Chemical Rationale

A specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, as is common for novel research compounds. Therefore, a comprehensive disposal plan must be derived from the chemical characteristics of its constituent functional groups.

  • Halogenated Aromatic System: The fluorinated benzaldehyde component classifies this compound as a halogenated organic. Halogenated waste streams require specific disposal methods, often high-temperature incineration, to prevent the formation of toxic byproducts. For this reason, they must be segregated from non-halogenated waste, a practice that also impacts disposal costs.[1][2]

  • Reactive Aldehyde Group: The aldehyde functional group is susceptible to oxidation and can act as an irritant.[3][4][5][6] Improper disposal could lead to unwanted reactions with other waste chemicals.

  • Imidazole Moiety: Imidazole and its derivatives can be corrosive, irritant, and may pose acute toxicity.[7][8] They are also basic in nature, introducing incompatibility with acidic waste streams.[9]

The combination of these features requires that 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde be treated as a hazardous waste material.

Functional Group Associated Hazard Disposal Implication
FluorobenzaldehydeHalogenated Organic, Irritant[4][6][10]Must be segregated into a Halogenated Waste stream.[1][2][11]
AldehydeReactive, Potential Irritant[3][5]Avoid mixing with strong oxidizing or reducing agents.[10]
2-methyl-1H-imidazoleCorrosive, Irritant, Basic[7][9]Keep separate from acidic compounds to prevent vigorous reaction.

Pre-Disposal Safety and Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure all safety measures are in place.

  • Engineering Controls: All handling and preparation for disposal must occur within a properly functioning certified laboratory chemical fume hood to prevent inhalation of any dust or vapors.[9] An emergency eyewash and shower station must be readily accessible.[9]

  • Personal Protective Equipment (PPE): A standard ensemble of PPE is mandatory.

    • Eye Protection: Chemical safety goggles are required.[9]

    • Hand Protection: Wear nitrile gloves. Always consult the manufacturer's compatibility chart for appropriate glove selection and change gloves immediately if contamination occurs.[9]

    • Body Protection: A fully-buttoned laboratory coat must be worn.[9]

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Adherence to this protocol is mandatory.

Step 1: Select an Appropriate Waste Container

  • Use a designated, sealable, and airtight hazardous waste container.[9]

  • The container must be compatible with the chemical. Borosilicate glass or chemically resistant, high-density polyethylene (HDPE) are suitable choices.

  • Ensure the container is in good condition, free of cracks or leaks.[12]

Step 2: Correctly Label the Waste Container

  • Label the container before adding any waste.[1]

  • The label must include the words "Hazardous Waste".[12]

  • Write the full, unabbreviated chemical name: "3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde".[12]

  • List all associated hazards: Halogenated Organic, Irritant, Corrosive .

Step 3: Segregate and Collect Waste

  • Collect waste 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde, whether in pure solid form or in solution, in the designated container.

  • This container must be designated for HALOGENATED ORGANIC WASTE .[1][2] Do not mix with non-halogenated solvents or other waste streams.[11]

  • Rationale: Mixing halogenated and non-halogenated waste significantly increases disposal costs and complicates the disposal process, as the entire mixture must be treated as halogenated waste.[2][13]

Step 4: Avoid Incompatibilities

  • Do not add other types of waste to this container.

  • Specifically, avoid mixing with:

    • Strong Acids, Acid Anhydrides, and Acid Chlorides: The basic imidazole ring can react exothermically.[9]

    • Strong Oxidizing Agents (e.g., peroxides, bleach): The aldehyde group can be oxidized, potentially leading to a runaway reaction.[10]

    • Strong Reducing Agents. [10]

Step 5: Handle Contaminated Materials

  • Any materials grossly contaminated with this compound (e.g., weigh boats, pipette tips, absorbent pads from a small spill) should be double-bagged in transparent bags and placed in a solid hazardous waste container, clearly labeled with the chemical name.[14]

Advanced Protocol: Aldehyde Neutralization (Expert Use Only)

For facilities equipped for chemical waste treatment, neutralization of the reactive aldehyde group can be considered. This is an advanced procedure that should only be performed by trained personnel following a validated, site-specific protocol. The resulting treated waste must still be disposed of as hazardous waste.

Objective: To reduce the reactivity of the aldehyde prior to final disposal.

Method 1: Oxidative Neutralization

  • Principle: Certain aldehydes can be neutralized by reacting them with an oxidizing agent, such as hydrogen peroxide, which converts the aldehyde to a less reactive carboxylic acid.[15] This method has been shown to be effective for other aldehydes like glutaraldehyde.[15]

  • Protocol Outline:

    • In a suitable reaction vessel within a fume hood, dissolve the aldehyde waste in an appropriate solvent.

    • Slowly add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide solution) while monitoring the reaction temperature.

    • Allow the reaction to proceed to completion.

    • The resulting solution must be collected, labeled with all components, and disposed of as hazardous waste.

Method 2: Bisulfite Adduct Formation

  • Principle: Aldehydes can be reacted with sodium bisulfite or sodium pyrosulfite to form a stable, non-toxic adduct, effectively neutralizing the aldehyde functionality.[16] This method is effective over a wide pH range.[16]

  • Protocol Outline:

    • Prepare an aqueous solution or slurry of the aldehyde-containing waste.

    • Add a sufficient amount of sodium pyrosulfite with agitation.[16]

    • Allow the mixture to react for at least 15 minutes to ensure complete neutralization of the aldehyde.[16]

    • The final mixture, containing the fluorinated imidazole aromatic ring, must still be collected and disposed of as halogenated aqueous waste .

Spill, Decontamination, and Final Disposal

Spill Response:

  • Small Spills: For minor spills, remove all ignition sources.[1] Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[4][5] Carefully sweep or scoop the material into a designated hazardous waste container.[3][9] Clean the affected area thoroughly.

  • Large Spills: Evacuate the immediate area.[1] Notify your institution's Environmental Health & Safety (EHS) department immediately.

Decontamination:

  • Glassware and Equipment: Triple-rinse contaminated glassware with a suitable solvent (e.g., acetone, ethanol). The first two rinses must be collected and disposed of as halogenated hazardous waste .[12] After the solvent rinse, the container can be washed normally.

  • Surfaces: Decontaminate surfaces by wiping with a cloth soaked in an appropriate solvent, followed by soap and water. Dispose of the cleaning materials as solid hazardous waste.

Final Disposal Logistics:

  • Storage: Keep the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.[9] The container must be stored in secondary containment.[12]

  • Pickup: When the container is full or ready for disposal, arrange for pickup through your institution's EHS or hazardous waste management office.[9]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the proper disposal of 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde.

G Disposal Workflow for 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde cluster_prep Preparation Phase cluster_collection Collection & Segregation cluster_final Final Steps start Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood container Select Compatible Hazardous Waste Container fume_hood->container labeling Label Container: 'Hazardous Waste' Full Chemical Name Hazards (Halogenated, Irritant) container->labeling segregation Collect as HALOGENATED ORGANIC WASTE labeling->segregation incompatibles Check for Incompatibles (Acids, Oxidizers) segregation->incompatibles spill_check Spill Occurred? incompatibles->spill_check storage Store Sealed Container in Secondary Containment ehs Contact EHS for Pickup storage->ehs end_proc Disposal Complete ehs->end_proc spill_check->storage No spill_small Small Spill: Absorb, Collect as Waste, Decontaminate Area spill_check->spill_small  Yes (Small) spill_large Large Spill: Evacuate & Call EHS spill_check->spill_large  Yes (Large) spill_small->storage spill_large->end_proc

Caption: Decision workflow for the disposal of 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde.

References

  • Imidazole SOP: Safety & Handling Procedures. Studylib. [Link]

  • Safety Data Sheet: Imidazole. Carl ROTH. [Link]

  • Imidazole Standard Operating Procedure. Washington State University. [Link]

  • Non-hazardous oxidative neutralization of aldehydes.
  • Hazardous Waste Management Procedures. Towson University. [Link]

  • Method of neutralizing aldehyde-containing waste waters and the like.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Hazardous Waste Reduction. Environmental Health and Safety, University of Washington. [Link]

  • Hazardous Waste Disposal Procedures Handbook. Campus Safety Division, Lehigh University. [Link]

  • The Inactivation of Human Aldehyde Oxidase 1 by Hydrogen Peroxide and Superoxide. Drug Metabolism and Disposition. [Link]

  • An overview of the chemistry and biology of reactive aldehydes. Free Radical Biology and Medicine. [Link]

  • Preparation of substituted benzaldehydes.
  • Inactivation of Human Aldehyde Oxidase by Small Sulfhydryl-Containing Reducing Agents. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Benzaldehyde derivatives, their preparation and application.
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [Link]

  • Preparation of Ethynylbenzene Derivatives from Substituted Benzaldehydes. ResearchGate. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.